The Selective MC4R Agonist RO27-3225: A Deep Dive into its Neuroinflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals Executive Summary RO27-3225, a selective melanocortin receptor 4 (MC4R) agonist, has emerged as a promising therapeutic agent in preclinical models of acute...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RO27-3225, a selective melanocortin receptor 4 (MC4R) agonist, has emerged as a promising therapeutic agent in preclinical models of acute brain injury, demonstrating significant neuroprotective effects by modulating neuroinflammation. This technical guide provides a comprehensive overview of the mechanism of action of RO27-3225 in neuroinflammation, with a focus on its role in intracerebral hemorrhage (ICH) and cerebral infarction. We delve into the core signaling pathways, present quantitative data from key studies, detail experimental protocols, and provide visual representations of the underlying biological processes.
Core Mechanism of Action: Targeting the MC4R-AMPK Axis
RO27-3225 exerts its anti-inflammatory effects primarily through the activation of the Melanocortin Receptor 4 (MC4R).[1][2] This G-protein coupled receptor is expressed on various cell types in the central nervous system (CNS), including neurons, microglia, and astrocytes.[1][2] Upon binding of RO27-3225, MC4R initiates a signaling cascade that leads to the activation of AMP-activated protein kinase (AMPK), a crucial energy sensor and regulator of cellular metabolism and inflammatory responses.[1][2]
The activation of AMPK by RO27-3225 is a pivotal event that subsequently suppresses downstream pro-inflammatory signaling pathways, namely the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[1][2] This inhibitory action on JNK and p38 MAPK signaling ultimately leads to a reduction in the production and release of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1][2]
The culmination of this signaling cascade is the attenuation of neuroinflammation, characterized by reduced activation of microglia and macrophages, decreased neutrophil infiltration, and a subsequent reduction in secondary brain injury, including brain edema and neuronal damage.[1][2]
The Multifaceted Role of RO27-3225: A Selective MC4R Agonist with Therapeutic Potential
RO27-3225 is a potent and selective agonist for the melanocortin 4 receptor (MC4R) , demonstrating significant therapeutic promise in preclinical studies across a range of physiological and pathological conditions.[1] It...
Author: BenchChem Technical Support Team. Date: December 2025
RO27-3225 is a potent and selective agonist for the melanocortin 4 receptor (MC4R) , demonstrating significant therapeutic promise in preclinical studies across a range of physiological and pathological conditions.[1] Its primary functions can be categorized into two main areas: the regulation of energy homeostasis and the modulation of inflammatory and neuroprotective pathways. This technical guide provides a comprehensive overview of the core functions of RO27-3225, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols from pivotal studies.
Core Function 1: Appetite Suppression and Energy Homeostasis
RO27-3225 has been shown to be a powerful anorectic agent, effectively reducing food intake in animal models.[2] This function is mediated through its activation of the MC4R in the central nervous system, a key receptor involved in the regulation of energy balance.[2]
Quantitative Data: Receptor Affinity and In Vivo Efficacy
Objective: To assess the effect of centrally administered RO27-3225 on food intake.
Methodology:
Animal Model: Male rats were used for the experiment.
Drug Administration: RO27-3225 was administered intracerebroventricularly (ICV) at doses of 3, 5, and 10 nmol. A control group received artificial cerebrospinal fluid (a-CSF).
Measurement: Cumulative food intake was measured at 1, 2, 3, and 4 hours post-injection at the beginning of the dark cycle.
Analysis: Food intake in the RO27-3225 treated groups was compared to the control group using ANOVA and post-hoc tests.[2]
Core Function 2: Neuroprotection and Anti-inflammatory Effects
A significant body of research highlights the neuroprotective and anti-inflammatory properties of RO27-3225.[1][3][4] These effects are primarily mediated through the activation of MC4R, which in turn modulates downstream signaling pathways involved in inflammation and cell survival.
Activation of MC4R by RO27-3225 initiates a signaling cascade that leads to the attenuation of neuroinflammation. A key mechanism involves the activation of AMP-activated protein kinase (AMPK), which subsequently inhibits the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[3][4] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][4]
RO27-3225 anti-inflammatory signaling pathway.
Quantitative Data: In Vivo Neuroprotective and Anti-inflammatory Efficacy
Effect
Animal Model
Key Findings
Reference
Reduced Brain Edema and Improved Neurobehavioral Function
Mouse model of intracerebral hemorrhage
Significant improvement in neurobehavioral scores and reduction in brain water content at 24 and 72 hours post-ICH.
Experimental Protocol: Intracerebral Hemorrhage Study in Mice
Objective: To investigate the neuroprotective effects of RO27-3225 in a mouse model of intracerebral hemorrhage (ICH).
Methodology:
Animal Model: Adult male CD1 mice were subjected to intrastriatal injection of bacterial collagenase to induce ICH.
Drug Administration: RO27-3225 was administered via intraperitoneal injection at 1 hour after collagenase injection.
Assessments:
Neurobehavioral Function: Evaluated using the modified Garcia test and forelimb placement test at 24 and 72 hours post-ICH.
Brain Edema: Measured by calculating brain water content.
Western Blot: Used to quantify the expression of MC4R, p-AMPK, p-JNK, p-p38 MAPK, TNF-α, and IL-1β in the brain tissue.
Immunofluorescence Staining: Performed to identify the cellular localization of MC4R and to assess microglia/macrophage activation and neutrophil infiltration.[3]
Experimental Workflow: Investigating the Mechanism of RO27-3225 in ICH
Experimental workflow for studying RO27-3225 in an ICH model.
Summary and Future Directions
RO27-3225 is a selective MC4R agonist with well-documented effects on both energy homeostasis and inflammation. Its ability to reduce appetite and exert potent neuroprotective and anti-inflammatory actions in a variety of preclinical models suggests a broad therapeutic potential. Future research should focus on translating these findings to clinical settings to explore the efficacy of RO27-3225 in treating conditions such as obesity, stroke, and neuroinflammatory diseases. Further investigation into the downstream signaling pathways and potential off-target effects will also be crucial for its development as a therapeutic agent.
RO27-3225: A Selective Melanocortin-4 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of RO27-3225, a potent and selective agonist for the melanocorti...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of RO27-3225, a potent and selective agonist for the melanocortin-4 receptor (MC4R). The MC4R is a key G protein-coupled receptor (GPCR) involved in the regulation of energy homeostasis, food intake, and body weight, making it a prime therapeutic target for obesity and other metabolic disorders. This document details the in vitro and in vivo pharmacological properties of RO27-3225, including its binding affinity, functional activity, and selectivity profile across various melanocortin receptor subtypes. Detailed experimental protocols for the characterization of MC4R agonists are provided, along with visualizations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of melanocortin pathways and the development of novel therapeutics targeting the MC4R.
Introduction to the Melanocortin-4 Receptor (MC4R)
The melanocortin system plays a critical role in a diverse range of physiological processes, including pigmentation, inflammation, and energy balance.[1] This system comprises five distinct G protein-coupled receptors (GPCRs), designated MC1R through MC5R, which are activated by a family of peptide hormones called melanocortins, derived from the pro-opiomelanocortin (POMC) precursor.[1]
The MC4R is predominantly expressed in the central nervous system, particularly in the hypothalamus, a region of the brain integral to the regulation of appetite and energy expenditure.[1][2] Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a reduction in food intake and an increase in energy expenditure. Conversely, loss-of-function mutations in the MC4R gene are the most common cause of monogenic obesity in humans, highlighting the receptor's critical role in body weight regulation.[3] This has established the MC4R as a highly validated and attractive target for the development of anti-obesity therapeutics.[3][4]
RO27-3225: A Selective MC4R Agonist
RO27-3225 is a non-peptide small molecule that has been identified as a potent and selective agonist of the MC4R.[5] Its selectivity for MC4R over other melanocortin receptor subtypes, particularly MC3R which is also expressed in the brain and involved in energy homeostasis, is a key characteristic that may offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to non-selective agonists.[6]
In Vitro Pharmacology
The in vitro pharmacological profile of RO27-3225 has been characterized through radioligand binding assays and functional assays measuring second messenger accumulation.
In vivo studies in animal models have demonstrated the efficacy of RO27-3225 in modulating energy balance. Administration of RO27-3225 has been shown to dose-dependently reduce food intake and body weight in rodents.[6] Furthermore, studies have explored its therapeutic potential in other areas, such as neuroinflammation, where activation of MC4R by RO27-3225 has been shown to have protective effects.[2][7][8]
MC4R Signaling Pathways
The MC4R primarily couples to the Gαs subunit of heterotrimeric G proteins. Agonist binding induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets to elicit a physiological response.
dot
MC4R Signaling Pathways
Recent evidence also suggests that MC4R activation can engage alternative signaling pathways. For instance, studies have shown that RO27-3225 can attenuate neuroinflammation through an AMPK/JNK/p38 MAPK-dependent pathway.[2][7][8] This highlights the complexity of MC4R signaling and suggests that different agonists may exhibit biased agonism, preferentially activating certain downstream pathways over others.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize MC4R agonists like RO27-3225.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of a test compound for the MC4R.
Materials:
Cell membranes prepared from a cell line stably expressing the human MC4R (e.g., HEK293 or CHO cells).
Radioligand: Typically [125I]-(Nle4, D-Phe7)-α-MSH ([125I]NDP-α-MSH) or another high-affinity radiolabeled MC4R ligand.
Test compound (RO27-3225) at various concentrations.
Non-specific binding control: A high concentration of a non-radiolabeled MC4R ligand (e.g., unlabeled NDP-α-MSH).
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA).
96-well microplates.
Glass fiber filters.
Scintillation counter.
Procedure:
Prepare serial dilutions of the test compound (RO27-3225).
In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy (Emax).
Materials:
A cell line stably expressing the human MC4R (e.g., HEK293 or CHO cells).
Test compound (RO27-3225) at various concentrations.
A phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.
Cell culture medium.
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
96-well cell culture plates.
Procedure:
Seed the MC4R-expressing cells in 96-well plates and allow them to attach overnight.
Replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for a short period.
Add serial dilutions of the test compound (RO27-3225) to the wells. Include a positive control (e.g., α-MSH) and a vehicle control.
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vivo Experimental Workflow
The following provides a general workflow for evaluating the in vivo efficacy of an MC4R agonist like RO27-3225 on food intake and body weight in a rodent model.
dot
In Vivo Experimental Workflow
Animal Model: Typically, male Wistar or Sprague-Dawley rats, or C57BL/6 mice are used.
Housing: Animals are individually housed in a temperature- and light-controlled environment with ad libitum access to food and water.
Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least one week before the start of the experiment.
Baseline Measurements: Food intake and body weight are monitored for several days to establish a stable baseline.
Drug Administration: RO27-3225 is typically dissolved in a suitable vehicle (e.g., saline). Administration can be via various routes, including intraperitoneal (i.p.) injection or intracerebroventricular (i.c.v.) infusion to directly target the central nervous system. Doses used in studies have ranged from µg/kg to mg/kg, depending on the administration route and the specific experimental question.[3][7]
Monitoring: Following drug administration, food intake and body weight are meticulously recorded at regular intervals (e.g., hourly for the first few hours, and then daily).
Data Analysis: The effects of RO27-3225 are compared to the vehicle-treated control group using appropriate statistical methods to determine significance.
Selectivity Profile of RO27-3225
The selectivity of a drug for its intended target is a critical factor in minimizing off-target side effects. The following diagram illustrates the selectivity of RO27-3225 for MC4R over other melanocortin receptors based on available functional data.
dot
Selectivity of RO27-3225
RO27-3225 demonstrates a clear preference for MC4R, with significantly lower potency at MC1R and MC3R.[5][6] Data on its interaction with MC5R is currently unavailable. This selectivity profile is a desirable characteristic for a therapeutic agent targeting MC4R-mediated pathways.
Conclusion
RO27-3225 is a valuable pharmacological tool for investigating the physiological roles of the MC4R and serves as a lead compound for the development of novel therapeutics. Its high potency and selectivity for MC4R make it a promising candidate for the treatment of obesity and potentially other conditions involving the melanocortin system. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the pharmacology of RO27-3225 and the broader field of MC4R-targeted drug discovery. Further studies to fully elucidate its binding affinities across all melanocortin receptors and to explore its potential for biased agonism will be crucial in advancing its therapeutic development.
The Selective MC4R Agonist RO27-3225: A Technical Guide to its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the neuroprotective properties of RO27-3225, a potent and selective agonist of the Melanocortin 4 Rece...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective properties of RO27-3225, a potent and selective agonist of the Melanocortin 4 Receptor (MC4R). The document synthesizes current preclinical findings, focusing on the molecular mechanisms, quantitative efficacy data, and detailed experimental methodologies.
Core Neuroprotective Mechanisms of RO27-3225
RO27-3225 exerts its neuroprotective effects primarily through the activation of MC4R, a G protein-coupled receptor predominantly expressed in the central nervous system on neurons, microglia, and astrocytes.[1] The primary mechanism of action is a potent anti-inflammatory effect, with emerging evidence also pointing towards anti-apoptotic and anti-oxidative stress pathways.
Attenuation of Neuroinflammation
The most well-documented neuroprotective function of RO27-3225 is its ability to suppress neuroinflammation, particularly in the context of acute brain injury such as intracerebral hemorrhage (ICH).[1] Administration of RO27-3225 has been shown to significantly inhibit the activation of microglia and the infiltration of neutrophils into the perihematomal areas following ICH.[1] This anti-inflammatory response is mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1]
Upon binding to MC4R, RO27-3225 upregulates the phosphorylation of AMPK.[1] Activated AMPK, in turn, inhibits the downstream pro-inflammatory c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[1] This cascade leads to a significant reduction in the expression and release of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1] The suppression of these inflammatory mediators contributes to a reduction in brain edema and an improvement in neurological function.[1]
Anti-Apoptotic and Anti-Oxidative Stress Effects
Beyond its anti-inflammatory properties, RO27-3225 has demonstrated the potential to mitigate other key pathways of secondary brain injury. Studies have suggested that MC4R activation can exert anti-apoptotic effects, although the specific downstream signaling in the context of RO27-3225 is an area for further investigation.[1] Additionally, MC4R activation has been linked to the attenuation of oxidative stress and mitochondrial dysfunction, in part through the activation of AMPK.[1]
Quantitative Data on the Efficacy of RO27-3225
The following tables summarize the key quantitative findings from preclinical studies on RO27-3225. The data is primarily derived from a mouse model of intracerebral hemorrhage.
Table 1: Effects of RO27-3225 on Neurobehavioral Outcomes After Intracerebral Hemorrhage in Mice
Neurobehavioral Test
Time Point
ICH + Vehicle Group (Score)
ICH + RO27-3225 (180 μg/kg) Group (Score)
Statistical Significance
Modified Garcia Test
24 hours
~11
~14
p < 0.05
72 hours
~12
~15
p < 0.05
Forelimb Placement Test
24 hours
~4
~7
p < 0.05
72 hours
~5
~8
p < 0.05
Corner Turn Test
24 hours
~13
~8
p < 0.05
72 hours
~11
~7
p < 0.05
Data are approximated from graphical representations in Chen et al., 2018 and represent mean scores. Lower scores in the Corner Turn Test and higher scores in the Modified Garcia and Forelimb Placement tests indicate better neurological function.[1]
Table 2: Effects of RO27-3225 on Brain Edema and Inflammatory Markers After Intracerebral Hemorrhage in Mice
Parameter
Time Point
ICH + Vehicle Group
ICH + RO27-3225 (180 μg/kg) Group
Statistical Significance
Brain Water Content (%)
24 hours
~82%
~80%
p < 0.05
72 hours
~81%
~79.5%
p < 0.05
Iba-1 Positive Cells (cells/field)
24 hours
~120
~60
p < 0.05
MPO Positive Cells (cells/field)
24 hours
~100
~40
p < 0.05
Data are approximated from graphical representations in Chen et al., 2018 and represent mean values. Iba-1 is a marker for microglia/macrophage activation and MPO is a marker for neutrophil infiltration.[1]
Table 3: Effects of RO27-3225 on Key Signaling Protein Expression After Intracerebral Hemorrhage in Mice
Protein
ICH + Vehicle Group (Relative Expression)
ICH + RO27-3225 (180 μg/kg) Group (Relative Expression)
Statistical Significance
p-AMPK
Decreased vs. Sham
Increased vs. ICH + Vehicle
p < 0.05
p-JNK
Increased vs. Sham
Decreased vs. ICH + Vehicle
p < 0.05
p-p38 MAPK
Increased vs. Sham
Decreased vs. ICH + Vehicle
p < 0.05
TNF-α
Increased vs. Sham
Decreased vs. ICH + Vehicle
p < 0.05
IL-1β
Increased vs. Sham
Decreased vs. ICH + Vehicle
p < 0.05
Data are qualitative summaries of Western Blot results from Chen et al., 2018 at 24 hours post-ICH.[1]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on RO27-3225.
Intracerebral Hemorrhage (ICH) Mouse Model
Animals: Adult male CD1 mice (25-30g) are used.
Anesthesia: Mice are anesthetized with isoflurane (4% for induction, 1.5% for maintenance).
Surgical Procedure:
Mice are placed in a stereotaxic frame.
A burr hole is drilled in the skull at the following coordinates relative to bregma: 0.2 mm anterior, 2.2 mm lateral, and 3.5 mm deep.
A 30-gauge needle is used to infuse 0.075 U of bacterial collagenase VII-S in 0.5 μL of sterile saline into the right striatum over 5 minutes.
The needle is left in place for an additional 10 minutes to prevent reflux.
The burr hole is sealed with bone wax, and the incision is sutured.
Sham Group: Sham-operated mice undergo the same procedure but are infused with 0.5 μL of sterile saline instead of collagenase.[1]
Drug Administration
RO27-3225: The selective MC4R agonist RO27-3225 is dissolved in saline and administered via intraperitoneal (i.p.) injection at a dose of 180 μg/kg one hour after the induction of ICH.[1]
Vehicle Control: The vehicle group receives an equivalent volume of saline via i.p. injection.[1]
Modified Garcia Test: A composite of six tests (spontaneous activity, symmetry in limb movement, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch) is used to assess neurological deficits. Scores range from 3 to 18, with higher scores indicating better function.[1]
Forelimb Placement Test: The mouse is held with its forelimbs free, and each vibrissa is brushed against a tabletop. The number of times the mouse places its forelimb on the table out of 10 trials for each side is recorded.[1]
Corner Turn Test: The mouse is placed facing a corner with a 30-degree angle. The direction of the turn is recorded for 10 trials. A healthy mouse will turn left or right, while an impaired mouse will preferentially turn towards the non-impaired side.[1]
Western Blot Analysis
Tissue Preparation: Mice are euthanized, and the brain tissue from the ipsilateral hemisphere is harvested and homogenized in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
Electrophoresis and Transfer: Equal amounts of protein (typically 30-50 μg) are separated by SDS-PAGE and transferred to a PVDF membrane.
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-JNK, JNK, p-p38, p38, TNF-α, IL-1β, and a loading control like β-actin).
Secondary Antibody and Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantification: Band densities are quantified using image analysis software (e.g., ImageJ) and normalized to the loading control.[1]
Visualizations of Signaling Pathways and Workflows
Caption: Signaling pathway of RO27-3225 in attenuating neuroinflammation.
Caption: Experimental workflow for assessing the neuroprotective effects of RO27-3225.
Pharmacokinetics and Safety Profile
Currently, there is limited publicly available information regarding the detailed pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and the comprehensive safety and toxicology profile of RO27-3225. The existing research has primarily focused on its efficacy in preclinical models of disease. For drug development purposes, dedicated ADME and toxicology studies would be required to characterize its properties and determine its suitability for clinical translation.
Application in Other Neurological Conditions
While the most detailed research on RO27-3225's neuroprotective effects is in the context of intracerebral hemorrhage, its mechanism of action suggests potential therapeutic applications in other neurological disorders characterized by a significant neuroinflammatory component.
Ischemic Stroke: Given the role of inflammation in exacerbating ischemic brain injury, RO27-3225 is a promising candidate for further investigation in models of cerebral ischemia.
Traumatic Brain Injury (TBI) and Spinal Cord Injury (SCI): The anti-inflammatory actions of RO27-3225 could be beneficial in mitigating the secondary injury cascades that follow mechanical trauma to the central nervous system.
Neurodegenerative Diseases: There is currently a lack of substantial research investigating the effects of RO27-3225 in chronic neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. While neuroinflammation is a recognized component of these diseases, the potential efficacy of RO27-3225 in these contexts remains to be explored.
Conclusion
RO27-3225 is a selective MC4R agonist with demonstrated neuroprotective properties in preclinical models of acute brain injury. Its primary mechanism of action involves the potent suppression of neuroinflammation via the AMPK/JNK/p38 MAPK signaling pathway. The available data indicate that RO27-3225 can reduce brain edema, inhibit inflammatory cell infiltration, and improve neurological outcomes. Further research is warranted to fully elucidate its anti-apoptotic and anti-oxidative stress effects, as well as to establish a comprehensive pharmacokinetic and safety profile to support its potential clinical development for the treatment of neurological disorders.
The Discovery and Development of RO27-3225: A Selective Melanocortin-4 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract RO27-3225 is a selective small-molecule agonist of the melanocortin-4 receptor (MC4R), a key G-protein coupled receptor involved in...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RO27-3225 is a selective small-molecule agonist of the melanocortin-4 receptor (MC4R), a key G-protein coupled receptor involved in the regulation of energy homeostasis, inflammation, and sexual function. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of RO27-3225. We will delve into its mechanism of action, summarize key quantitative data from various studies, detail experimental protocols, and visualize its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
The melanocortin system, comprising five distinct G-protein coupled receptors (MC1R-MC5R), their endogenous peptide ligands (melanocyte-stimulating hormones and adrenocorticotropic hormone), and endogenous antagonists (agouti-related peptide and agouti signalling protein), plays a crucial role in a wide array of physiological processes. Among these receptors, the MC4R has emerged as a particularly attractive therapeutic target due to its significant involvement in energy balance and inflammation. The development of selective MC4R agonists has been a long-sought goal for the treatment of obesity and other metabolic disorders, as well as inflammatory conditions. RO27-3225 has been identified as a potent and selective agonist for the MC4R, demonstrating promising therapeutic potential in various preclinical models.
Discovery and Development History
The initial discovery and development of RO27-3225 as a selective MC4R agonist were aimed at understanding the role of MC4R in food intake and body weight regulation. While specific details regarding the initial lead optimization and synthesis are not extensively published in the public domain, its characterization in research studies highlights its utility as a pharmacological tool to probe MC4R function. The "RO" designation in its name suggests a potential origin from research programs at Hoffmann-La Roche. The development path appears to have focused on its utility in preclinical research to explore the therapeutic potential of MC4R activation.
Mechanism of Action
RO27-3225 exerts its biological effects by selectively binding to and activating the MC4R. This activation triggers downstream intracellular signaling cascades. One of the well-characterized pathways involves the activation of AMP-activated protein kinase (AMPK).[1][2] Activated AMPK, in turn, inhibits the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[1][2] This cascade has been shown to be instrumental in the anti-inflammatory effects of RO27-3225, particularly in the context of neuroinflammation following intracerebral hemorrhage.[1][2]
Signaling Pathway Diagram
Caption: RO27-3225 signaling pathway in neuroinflammation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for RO27-3225 in various preclinical studies.
This section provides an overview of the methodologies used in key studies investigating RO27-3225.
Intracerebral Hemorrhage (ICH) Model in Mice
Animal Model: Adult male CD1 mice were subjected to intrastriatal injection of bacterial collagenase to induce ICH.[1][2]
Drug Administration: RO27-3225 (180 µg/kg) was administered via intraperitoneal injection 1 hour after collagenase injection.[1][2]
Neurobehavioral Assessment: Modified Garcia test, forelimb placement test, and corner turn test were performed at 24 and 72 hours post-ICH.[1] Long-term assessments included the foot-fault test, rotarod test, and Morris water maze.[1]
Brain Water Content: Brain samples were weighed before and after drying to determine water content.[1][2]
Western Blot Analysis: Protein levels of MC4R, p-AMPK, p-JNK, p-p38 MAPK, TNF-α, and IL-1β were quantified in brain tissue lysates.[1][2]
Immunofluorescence Staining: Brain sections were stained to identify the cellular localization of MC4R and the activation of microglia and infiltration of neutrophils.[1][2]
The In Vivo Efficacy of RO27-3225 in the Modulation of Food Intake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract RO27-3225, a selective agonist for the melanocortin-4 receptor (MC4R), has demonstrated significant potential in the preclinical regulation of food...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO27-3225, a selective agonist for the melanocortin-4 receptor (MC4R), has demonstrated significant potential in the preclinical regulation of food intake. This technical guide provides a comprehensive overview of the in vivo effects of RO27-3225 on food consumption, detailing experimental protocols, summarizing quantitative data, and illustrating the underlying signaling pathways. The data presented herein supports the hypothesis that selective activation of the MC4R is a viable therapeutic strategy for appetite suppression, devoid of the aversive side effects associated with non-selective melanocortin receptor agonists.
Introduction
The melanocortin signaling pathway is a critical regulator of energy homeostasis.[1][2] Central to this pathway is the melanocortin-4 receptor (MC4R), which, upon activation, mediates a reduction in food intake and an increase in energy expenditure.[1][2] The endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH), a peptide derived from pro-opiomelanocortin (POMC).[1][2] Conversely, the endogenous antagonist/inverse agonist is the agouti-related peptide (AgRP).[1] RO27-3225 is a selective small-molecule agonist of the MC4R, and its effects on appetite have been investigated to understand the therapeutic potential of targeted MC4R activation.[3] This document synthesizes the available preclinical data on the in vivo effects of RO27-3225 on food intake.
Core Signaling Pathway
RO27-3225 exerts its anorectic effects by binding to and activating the MC4R, which is predominantly expressed on neurons in various brain regions, including the paraventricular nucleus (PVN) of the hypothalamus.[1][2] Activation of this G-protein coupled receptor initiates a downstream signaling cascade that ultimately leads to a reduction in food intake.
Figure 1: Simplified signaling pathway of RO27-3225-mediated appetite suppression.
Quantitative Data on Food Intake
The anorectic effects of RO27-3225 have been quantified in rodent models. The following tables summarize the dose-dependent reduction in food intake following central and peripheral administration.
Intracerebroventricular (i3vt) Administration in Rats
Dose (nmol)
1-hour Food Intake Reduction (%)
2-hour Food Intake Reduction (%)
3-hour Food Intake Reduction (%)
4-hour Food Intake Reduction (%)
3
-
-
-
29.7
5
66.7
70.3
53.1
33.4 - 45.9
10
-
-
-
67.8
Table 1: Percentage reduction in cumulative food intake in rats following a single intracerebroventricular (i3vt) infusion of RO27-3225 at the onset of the dark phase, relative to saline controls.[3]
Intraperitoneal (IP) Administration in Mice
Animal Model
Dose (mg/kg)
4-hour Food Intake Reduction (%)
Wild-type Mice
Not Specified
50.5
db/db Mice
Not Specified
38.5
CD1 Mice (ICH model)
0.18
Not directly quantified for food intake, but this dose was effective in neuroprotection.[4][5]
Table 2: Percentage reduction in 4-hour cumulative food intake in wild-type and db/db mice following a single intraperitoneal (IP) injection of RO27-3225 at the onset of the dark phase.[3] Note: The specific dose in mg/kg for the food intake study in wild-type and db/db mice was not detailed in the primary source, but the study by Chen et al. (2018) utilized a 180 μg/kg (0.18 mg/kg) dose for neuroinflammation studies.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols for in vivo assessment of RO27-3225's effects on food intake.
Animal Models
Rats: Adult male rats were utilized for intracerebroventricular administration studies.[3]
Mice: Both wild-type and db/db mice (lacking functional leptin receptors) were used for intraperitoneal administration studies to investigate the compound's efficacy in a model of leptin resistance.[3] Adult male CD1 mice were used in a study focused on intracerebral hemorrhage, where RO27-3225 was also administered.[4][5]
Drug Preparation and Administration
RO27-3225 Solution: For intracerebroventricular infusion, RO27-3225 was dissolved in saline.[3] For intraperitoneal injection, the vehicle was also saline.[3][4][5]
Intracerebroventricular (i3vt) Cannulation and Infusion:
Rats were anesthetized and a guide cannula was stereotaxically implanted into the third ventricle.
Animals were allowed to recover for at least one week post-surgery.
Immediately prior to the dark phase, a 2 μl infusion of RO27-3225 or saline was delivered over 60 seconds.[3]
Intraperitoneal (IP) Injection:
RO27-3225 or saline was administered via intraperitoneal injection at the onset of the dark cycle.[3] In the intracerebral hemorrhage study, the injection was given 1 hour after the induced hemorrhage.[4][5]
Food Intake Monitoring
Food was removed from the cages prior to the administration of RO27-3225 or vehicle.
Immediately after administration, pre-weighed food was returned to the cages.
Food intake was measured at specified time points (e.g., 1, 2, 3, and 4 hours post-infusion) by weighing the remaining food.[3]
Cumulative food intake was calculated for each time point.[3]
Figure 2: General experimental workflow for assessing the in vivo effects of RO27-3225 on food intake.
Discussion and Future Directions
The presented data strongly indicate that RO27-3225 is a potent and selective MC4R agonist that effectively reduces food intake in both lean and obese rodent models.[3] The reduction in food consumption is dose-dependent and observed with both central and peripheral administration.[3] Notably, the anorectic effect of RO27-3225 in db/db mice suggests that its mechanism of action is downstream of the leptin signaling pathway, making it a potential therapeutic for conditions involving leptin resistance.[3]
Future research should aim to further characterize the pharmacokinetic and pharmacodynamic profile of RO27-3225, including its long-term effects on body weight and metabolic parameters. While a single administration did not significantly affect body weight at 24 hours in one study, the impact of chronic administration warrants investigation.[4] Additionally, exploring the compound's effects in other animal models and its potential for combination therapies could provide further insights into its therapeutic utility. The anti-inflammatory properties of RO27-3225 observed in the context of intracerebral hemorrhage also open up intriguing possibilities for its application beyond appetite regulation.[4][5]
Conclusion
RO27-3225 is a valuable research tool and a promising therapeutic candidate for the management of obesity and related metabolic disorders. Its selective activation of the MC4R leads to a significant and dose-dependent reduction in food intake without inducing the aversive effects associated with non-selective melanocortin agonists. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for researchers in the field of metabolic disease and drug development.
RO27-3225: A Selective Melanocortin-4 Receptor Agonist for the Attenuation of Muscle Atrophy
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the preclinical evidence supporting the role of RO27-3225, a selective mel...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical evidence supporting the role of RO27-3225, a selective melanocortin-4 receptor (MC4R) agonist, in mitigating muscle atrophy. The document focuses on the findings from a key study investigating the effects of RO27-3225 in a rat model of adjuvant-induced arthritis, a condition associated with significant muscle wasting. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MC4R agonists for muscle atrophy. It includes a detailed summary of the quantitative data, experimental protocols, and the underlying signaling pathways involved in the action of RO27-3225.
Introduction
Skeletal muscle atrophy, the loss of muscle mass, is a debilitating condition associated with a wide range of diseases, including chronic inflammatory conditions like rheumatoid arthritis, as well as disuse, aging, and certain metabolic disorders. The molecular mechanisms driving muscle atrophy are complex, involving an imbalance between protein synthesis and degradation. A key pathway implicated in muscle protein breakdown is the ubiquitin-proteasome system, which is regulated by muscle-specific E3 ubiquitin ligases, including atrogin-1 (MAFbx) and Muscle RING Finger 1 (MuRF1).
The melanocortin system, and specifically the melanocortin-4 receptor (MC4R), has emerged as a potential therapeutic target for inflammatory and metabolic diseases. RO27-3225 is a potent and selective MC4R agonist, demonstrating approximately 30-fold selectivity for MC4R over the melanocortin-3 receptor (MC3R)[1]. This document details the preclinical evidence for RO27-3225 in attenuating muscle atrophy, with a focus on its anti-inflammatory and muscle-protective effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study evaluating the effect of RO27-3225 on muscle atrophy in a rat model of adjuvant-induced arthritis.
Table 1: Effect of RO27-3225 on Systemic and Muscle Parameters in Arthritic Rats
Parameter
Control + Saline
Arthritic + Saline
Arthritic + RO27-3225
Body Weight Gain (g/8 days)
Data not provided
Significantly Reduced
Significantly Increased vs. Arthritic + Saline
Soleus Muscle Weight (mg)
Data not provided
Significantly Reduced
Significantly Increased vs. Arthritic + Saline
Gastrocnemius Muscle Weight (mg)
Data not provided
Significantly Reduced
No Significant Change vs. Arthritic + Saline
Serum IGF-1 (ng/mL)
Data not provided
Significantly Reduced
No Significant Change vs. Arthritic + Saline
Serum Corticosterone (µg/dL)
Data not provided
Significantly Increased
No Significant Change vs. Arthritic + Saline
Table 2: Effect of RO27-3225 on Key Signaling Proteins in Soleus Muscle of Arthritic Rats (Protein levels expressed as % of Control)
Protein
Arthritic + Saline
Arthritic + RO27-3225
Phospho-NF-κB(p65)
Increased
Decreased vs. Arthritic + Saline
COX-2
Increased
Decreased vs. Arthritic + Saline
Atrogin-1
Increased
Decreased vs. Arthritic + Saline
MuRF1
Increased
Decreased vs. Arthritic + Saline
MyoD
Increased
No Significant Change vs. Arthritic + Saline
Table 3: Effect of RO27-3225 on Key Signaling Proteins in Gastrocnemius Muscle of Arthritic Rats (Protein levels expressed as % of Control)
Protein
Arthritic + Saline
Arthritic + RO27-3225
Phospho-NF-κB(p65)
Increased
Decreased vs. Arthritic + Saline
COX-2
Increased
No Significant Change vs. Arthritic + Saline
Atrogin-1
Increased
No Significant Change vs. Arthritic + Saline
MuRF1
Increased
No Significant Change vs. Arthritic + Saline
MyoD
Increased
Decreased vs. Arthritic + Saline
Experimental Protocols
This section provides a detailed methodology for the key experiments conducted to evaluate the role of RO27-3225 in attenuating muscle atrophy.
Animal Model: Adjuvant-Induced Arthritis in Rats
A widely used model for rheumatoid arthritis that exhibits chronic inflammation and associated muscle wasting.
Animals: Male Wistar rats.
Induction: Arthritis is induced by a single intradermal injection of Freund's adjuvant at the base of the tail.
Disease Monitoring: The development of arthritis is monitored daily by scoring the severity of inflammation in the paws and measuring hind paw volume.
Treatment: RO27-3225 is administered via intraperitoneal (i.p.) injection at a dose of 180 µg/kg twice a day for a period of 8 days, starting from the onset of arthritis. A control group of arthritic rats receives saline injections.
Sample Collection and Preparation
At the end of the treatment period, rats are euthanized.
Blood samples are collected for the analysis of serum biomarkers such as IGF-1 and corticosterone.
Soleus and gastrocnemius muscles are dissected, weighed, and snap-frozen in liquid nitrogen for subsequent molecular analysis.
Western Blotting for Protein Expression Analysis
This technique is used to quantify the levels of specific proteins in muscle tissue lysates.
Protein Extraction: Frozen muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-NF-κB(p65), COX-2, atrogin-1, MuRF1, MyoD).
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for RO27-3225's action on muscle atrophy and the general experimental workflow.
Figure 1: A high-level overview of the experimental workflow.
Figure 2: The proposed mechanism of action for RO27-3225.
Discussion and Future Directions
The preclinical data strongly suggest that the selective MC4R agonist, RO27-3225, can effectively attenuate muscle atrophy in the context of chronic inflammation. Its mechanism of action appears to be centered on the inhibition of the pro-inflammatory NF-κB signaling pathway in skeletal muscle, leading to the downregulation of the key atrogenes, atrogin-1 and MuRF1. This effect was particularly pronounced in the soleus muscle, a slow-twitch muscle fiber type, in the adjuvant-induced arthritis rat model.
Interestingly, RO27-3225 did not significantly alter the systemic levels of IGF-1 and corticosterone, two other important regulators of muscle mass. This suggests that RO27-3225's muscle-protective effects are likely mediated through a direct or localized anti-inflammatory action within the muscle tissue, rather than by reversing the systemic catabolic state associated with arthritis.
The differential effect of RO27-3225 on the soleus versus the gastrocnemius muscle warrants further investigation. It is possible that the expression or sensitivity of MC4R, or the reliance on the NF-κB pathway for atrophy, differs between muscle fiber types.
For drug development professionals, these findings highlight the potential of selective MC4R agonists as a novel therapeutic strategy for muscle wasting conditions, particularly those with an underlying inflammatory component. Future research should focus on:
Investigating the efficacy of RO27-3225 in other preclinical models of muscle atrophy (e.g., disuse, aging).
Elucidating the precise molecular link between MC4R activation and the downstream inhibition of NF-κB in muscle cells.
Exploring the potential for combination therapies, for example, with agents that target protein synthesis pathways.
The RO27-3225 Signaling Pathway in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the signaling pathway of RO27-3225, a selective Melanocortin 4 Receptor (MC4R) agonist, in neuronal ce...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the signaling pathway of RO27-3225, a selective Melanocortin 4 Receptor (MC4R) agonist, in neuronal cells. The content herein is curated for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecular mechanisms, experimental validation, and pharmacological profile of this compound.
Introduction to RO27-3225 and the Melanocortin 4 Receptor (MC4R)
The Melanocortin 4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and plays a crucial role in regulating energy homeostasis, food intake, and inflammation.[1] Dysregulation of MC4R signaling is implicated in obesity and other metabolic disorders. RO27-3225 is a potent and selective agonist for MC4R, demonstrating neuroprotective and anti-inflammatory properties.[2] This guide focuses on the intracellular signaling cascade initiated by RO27-3225 in neuronal cells, with a particular emphasis on its anti-neuroinflammatory effects.
Pharmacological Profile of RO27-3225
RO27-3225 exhibits high selectivity for MC4R. The following table summarizes its pharmacological characteristics based on available in vitro data.
Parameter
Value
Receptor
Notes
EC50
1 nM
MC4R
Effective concentration for 50% of maximal response.[2]
RO27-3225 is approximately 30 times more potent at MC4R than MC3R.[2]
The Core RO27-3225 Signaling Pathway in Neuronal Cells
In the context of neuroinflammation, particularly following an event like intracerebral hemorrhage (ICH), RO27-3225 initiates a signaling cascade that ultimately suppresses the inflammatory response in neuronal cells, including microglia, neurons, and astrocytes.[3] The central pathway involves the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[3]
Signaling Cascade:
MC4R Activation: RO27-3225 binds to and activates MC4R on the surface of neuronal cells.[3]
AMPK Phosphorylation: Activated MC4R leads to the phosphorylation and subsequent activation of AMPK (p-AMPK).[3]
Inhibition of JNK and p38 MAPK: Activated AMPK, in turn, suppresses the phosphorylation of JNK (p-JNK) and p38 MAPK (p-p38 MAPK).[3]
Downregulation of Pro-inflammatory Cytokines: The inhibition of the JNK and p38 MAPK pathways results in a significant decrease in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3]
This signaling pathway effectively attenuates neuroinflammation, leading to reduced brain edema and improved neurobehavioral functions in preclinical models of ICH.[3]
Signaling Pathway Diagram:
RO27-3225 signaling cascade in neuronal cells.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the effects of RO27-3225 in a mouse model of intracerebral hemorrhage (ICH).[3] Data is presented as the relative expression of key signaling proteins following treatment with RO27-3225 compared to a vehicle control in the ICH model.
Protein
Change with RO27-3225 Treatment
Significance (p-value)
MC4R
Increased
< 0.05
p-AMPK
Increased
< 0.05
p-JNK
Decreased
< 0.05
p-p38 MAPK
Decreased
< 0.05
TNF-α
Decreased
< 0.05
IL-1β
Decreased
< 0.05
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the RO27-3225 signaling pathway.
Collagenase-Induced Intracerebral Hemorrhage (ICH) Mouse Model
This model is used to mimic the conditions of a hemorrhagic stroke to study the subsequent neuroinflammatory response.[4][5]
Workflow Diagram:
Workflow for the collagenase-induced ICH mouse model.
Detailed Protocol:
Anesthesia: Anesthetize adult male CD1 mice (25-30g) using an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
Stereotaxic Surgery:
Mount the anesthetized mouse in a stereotaxic frame.
Make a midline incision on the scalp to expose the skull.
Drill a small burr hole over the target brain region (e.g., striatum) at specific coordinates relative to bregma.
Collagenase Injection:
Slowly inject a solution of bacterial collagenase (e.g., 0.075 units in 0.5 µL of sterile saline) into the striatum using a micro-syringe pump over several minutes.
Leave the needle in place for a few minutes post-injection to prevent backflow.
Closure and Recovery:
Slowly withdraw the needle and suture the scalp incision.
Allow the mouse to recover on a heating pad.
Drug Administration:
At a specified time post-ICH induction (e.g., 1 hour), administer RO27-3225 (e.g., 180 µg/kg) or vehicle via intraperitoneal injection.
Tissue Collection:
At designated time points (e.g., 24 or 72 hours post-ICH), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde for immunofluorescence, or collect fresh brain tissue for Western blotting.
Western Blotting for Phosphorylated Proteins
This technique is used to quantify the relative levels of total and phosphorylated proteins in brain tissue lysates.
Detailed Protocol:
Protein Extraction:
Homogenize perihematomal brain tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
Collect the supernatant and determine the protein concentration using a BCA assay.
SDS-PAGE:
Denature protein samples by boiling in Laemmli sample buffer.
Load equal amounts of protein (e.g., 30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.
Run the gel to separate proteins by molecular weight.
Protein Transfer:
Transfer the separated proteins from the gel to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Examples of primary antibodies and dilutions:
Rabbit anti-p-AMPK (1:1000)
Rabbit anti-AMPK (1:1000)
Rabbit anti-p-JNK (1:1000)
Rabbit anti-JNK (1:1000)
Rabbit anti-p-p38 MAPK (1:1000)
Rabbit anti-p38 MAPK (1:1000)
Rabbit anti-TNF-α (1:1000)
Rabbit anti-IL-1β (1:1000)
Mouse anti-β-actin (1:5000) as a loading control.
Wash the membrane three times with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detection and Quantification:
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
Capture the chemiluminescent signal using a digital imaging system.
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Immunofluorescence Staining
This method is used to visualize the cellular localization of specific proteins within brain tissue sections.
Detailed Protocol:
Tissue Preparation:
Perfuse mice with 4% paraformaldehyde and post-fix the brains overnight.
Cryoprotect the brains in a sucrose solution.
Cut 20-30 µm thick coronal sections using a cryostat.
Staining Procedure:
Wash the sections in phosphate-buffered saline (PBS).
Perform antigen retrieval if necessary.
Block non-specific binding with a solution containing normal goat serum and Triton X-100 in PBS for 1-2 hours.
Incubate the sections overnight at 4°C with primary antibodies for co-localization studies. Examples of primary antibodies:
Rabbit anti-MC4R
Mouse anti-NeuN (for neurons)
Goat anti-Iba1 (for microglia)
Mouse anti-GFAP (for astrocytes)
Wash the sections three times with PBS.
Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) for 1-2 hours at room temperature in the dark.
Wash the sections three times with PBS.
Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
Imaging:
Visualize the stained sections using a confocal or fluorescence microscope.
Capture images for analysis of protein expression and co-localization.
Conclusion
The selective MC4R agonist RO27-3225 demonstrates a clear and potent anti-neuroinflammatory effect in neuronal cells. Its mechanism of action, centered on the activation of the MC4R-AMPK axis and subsequent inhibition of the JNK and p38 MAPK pathways, presents a promising therapeutic target for conditions involving neuroinflammation, such as intracerebral hemorrhage. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further research and development in this area.
Pharmacological Profile of RO27-3225: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract RO27-3225 is a potent and selective agonist for the melanocortin 4 receptor (MC4R), a G-protein coupled receptor predominantly expressed in the cen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO27-3225 is a potent and selective agonist for the melanocortin 4 receptor (MC4R), a G-protein coupled receptor predominantly expressed in the central nervous system. This technical guide provides a comprehensive overview of the pharmacological properties of RO27-3225, summarizing its binding affinity, functional activity, and selectivity. The document details its mechanism of action, particularly its role in the AMPK/JNK/p38 MAPK signaling pathway, and its effects in various preclinical models of neurological and inflammatory conditions. Experimental protocols for key assays are described, and signaling pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of MC4R-targeting therapeutics.
Introduction
The melanocortin system, comprising five distinct G-protein coupled receptors (MC1R-MC5R) and their endogenous peptide ligands, plays a critical role in a wide array of physiological processes. Among these, the melanocortin 4 receptor (MC4R) has emerged as a key regulator of energy homeostasis, food intake, and inflammation. RO27-3225 has been identified as a selective MC4R agonist, demonstrating therapeutic potential in preclinical studies for conditions such as intracerebral hemorrhage, arthritis, and obesity-related disorders. This document provides an in-depth pharmacological profile of RO27-3225.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for RO27-3225, focusing on its functional activity at various melanocortin receptors.
Table 1: Functional Activity of RO27-3225 at Melanocortin Receptors
Note: Specific Ki or IC50 values from competitive radioligand binding assays for RO27-3225 at the full panel of melanocortin receptors are not publicly available at the time of this publication.
Table 2: In Vivo Efficacy of RO27-3225 in Preclinical Models
Model
Species
Dose
Route of Administration
Observed Effects
Reference
Intracerebral Hemorrhage
Mouse
180 µg/kg
Intraperitoneal
Improved neurobehavioral function, reduced brain edema and neuroinflammation.
RO27-3225 exerts its effects primarily through the activation of the MC4R. Upon binding, it initiates a downstream signaling cascade that has been shown to involve the AMP-activated protein kinase (AMPK) pathway. In the context of neuroinflammation following intracerebral hemorrhage, activation of MC4R by RO27-3225 leads to the phosphorylation and activation of AMPK. Activated AMPK, in turn, inhibits the pro-inflammatory c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. This ultimately results in the downregulation of inflammatory mediators.[2]
Signaling Pathway Diagram
Caption: Signaling pathway of RO27-3225 in attenuating neuroinflammation.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is a general method for determining the binding affinity of a test compound like RO27-3225 to melanocortin receptors.
Cell Culture and Membrane Preparation:
HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., MC4R) are cultured to confluence.
Cells are harvested, and cell membranes are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
Competitive Binding Assay:
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH) is incubated with the cell membranes.
Increasing concentrations of the unlabeled test compound (RO27-3225) are added to compete with the radioligand for binding to the receptor.
Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist.
The reaction is incubated to equilibrium.
Separation and Detection:
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
The filters are washed with ice-cold buffer to remove unbound radioactivity.
The radioactivity retained on the filters is quantified using a gamma counter.
Data Analysis:
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay (General Protocol)
This protocol measures the ability of RO27-3225 to stimulate the production of cyclic AMP (cAMP), the primary second messenger for MC4R.
Cell Culture:
HEK293 cells stably expressing the human melanocortin receptor of interest are seeded in multi-well plates and grown to confluence.
Agonist Stimulation:
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Cells are incubated with increasing concentrations of RO27-3225 for a defined period at 37°C.
Cell Lysis and cAMP Measurement:
The stimulation is terminated by lysing the cells.
The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
Data Analysis:
A standard curve is generated using known concentrations of cAMP.
The cAMP concentrations in the samples are interpolated from the standard curve.
The data are plotted as cAMP concentration versus log of the agonist concentration and fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
Intracerebral Hemorrhage (ICH) Mouse Model
This in vivo model is used to evaluate the neuroprotective and anti-inflammatory effects of RO27-3225.[2]
Animal Preparation:
Adult male mice are anesthetized and placed in a stereotaxic frame.
Induction of ICH:
A burr hole is drilled in the skull over the target brain region (e.g., striatum).
A specific amount of bacterial collagenase is infused into the brain parenchyma to induce hemorrhage. Sham-operated animals receive a saline infusion.
Drug Administration:
RO27-3225 or vehicle is administered at a specified time point after ICH induction (e.g., 1 hour) via a designated route (e.g., intraperitoneal injection).
Outcome Measures:
Neurobehavioral Assessments: A battery of tests (e.g., modified Garcia test, corner turn test, forelimb placement test) is performed at various time points post-ICH to assess neurological deficits.
Brain Water Content: At the end of the experiment, brains are harvested, and the water content is measured to quantify brain edema.
Histological and Molecular Analysis: Brain tissue is processed for immunofluorescence staining and western blotting to analyze markers of inflammation (e.g., Iba-1 for microglia, MPO for neutrophils), and key signaling proteins (e.g., p-AMPK, p-JNK, p-p38 MAPK).
Conditioned Taste Aversion (CTA) Assay
This behavioral assay is used to assess the potential for a compound to induce visceral illness or malaise. RO27-3225 has been shown not to produce aversive consequences in this assay.[1]
Habituation:
Rats are habituated to the testing environment and to receiving intraoral infusions of fluid.
Conditioning:
On the conditioning day, rats are given access to a novel-tasting solution (e.g., saccharin) for a specific period.
Immediately following the consumption of the novel taste, the animals are injected with either the test compound (RO27-3225), a positive control known to induce CTA (e.g., lithium chloride), or a vehicle control.
Testing:
After a recovery period, the rats are given a two-bottle choice test with the novel-tasting solution and water.
The volume of each fluid consumed is measured. A significant reduction in the preference for the novel-tasting solution in the drug-treated group compared to the control group indicates a conditioned taste aversion.
Pharmacokinetics (ADME)
Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters for RO27-3225, are not publicly available at the time of this publication.
Conclusion
RO27-3225 is a valuable research tool and a potential therapeutic candidate due to its potent and selective agonism at the MC4R. Its demonstrated efficacy in preclinical models of neuroinflammation and its favorable profile in not inducing aversive effects highlight its potential for further development. This technical guide provides a comprehensive summary of the currently available pharmacological data for RO27-3225, which can aid researchers in designing and interpreting future studies with this compound. Further investigation into its binding affinities across all melanocortin receptors and its pharmacokinetic profile is warranted to fully characterize its therapeutic potential.
Application Notes and Protocols for RO27-3225 in Murine Models
Introduction RO27-3225 is a selective agonist for the melanocortin 4 receptor (MC4R), a key G protein-coupled receptor involved in the central nervous system's regulation of energy homeostasis, inflammation, and other ph...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
RO27-3225 is a selective agonist for the melanocortin 4 receptor (MC4R), a key G protein-coupled receptor involved in the central nervous system's regulation of energy homeostasis, inflammation, and other physiological processes.[1][2] In preclinical research, RO27-3225 is utilized to investigate the therapeutic potential of MC4R activation in various disease models in mice. Notably, it has been shown to exert anti-inflammatory effects and reduce food intake.[3][4] These application notes provide detailed protocols for the use of RO27-3225 in mice, with a focus on its application in models of intracerebral hemorrhage (ICH) and feeding behavior.
Mechanism of Action
RO27-3225 selectively binds to and activates MC4R.[4] In the context of neuroinflammation, such as that occurring after ICH, activation of MC4R by RO27-3225 has been shown to attenuate the inflammatory cascade.[3][5] This is achieved, at least in part, through the activation of the AMP-activated protein kinase (AMPK) pathway, which subsequently inhibits the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[3][5] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β, a decrease in microglia and macrophage activation, and ultimately, a reduction in secondary brain injury.[3][6] In feeding studies, central activation of MC4R is known to suppress food intake.[4]
Quantitative Data Summary
The following tables summarize the quantitative outcomes of RO27-3225 administration in various mouse experimental models.
Table 1: Efficacy of RO27-3225 in a Mouse Model of Intracerebral Hemorrhage (ICH)
Preparation: RO27-3225 (e.g., from Sigma-Aldrich) is dissolved in sterile 0.9% saline solution.[3]
Dosage: Doses ranging from 60 µg/kg to 540 µg/kg have been tested, with 180 µg/kg being an effective dose in neuroinflammation models.[3] For food intake studies in db/db mice, a dose of 200 µg per mouse has been used.[4]
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route.[3][4] Subcutaneous (s.c.) injection has also been reported.[7]
Timing: For acute models like ICH, RO27-3225 is typically administered shortly after the insult (e.g., 1 hour post-ICH).[3] For feeding studies, administration often occurs just before the dark phase when rodents are most active.[4]
Intracerebral Hemorrhage (ICH) Mouse Model
This protocol describes the induction of ICH using bacterial collagenase in adult male CD1 mice.[3]
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane or ketamine/xylazine).
Stereotaxic Surgery: Place the anesthetized mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
Burr Hole: Drill a small burr hole over the target location (e.g., the right striatum).
Collagenase Injection: Slowly inject bacterial collagenase (e.g., 0.075 U in 0.5 µL of saline) into the striatum over several minutes using a micro-syringe.
Closure: After injection, leave the needle in place for a few minutes to prevent backflow, then slowly retract it. Suture the scalp incision.
Post-operative Care: Provide post-operative analgesia and monitor the animal for recovery. Sham-operated animals undergo the same procedure but receive an injection of sterile saline instead of collagenase.[3]
Neurobehavioral Assessments
A battery of tests should be performed to assess sensory, motor, and cognitive functions.
Modified Garcia Test: A composite scoring system evaluating spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and whisker response.[3]
Forelimb Placement Test: The mouse is held by the torso, and each forelimb is tested for its ability to place onto a countertop when brushed against it. The percentage of successful placements out of 10 trials for each side is recorded.[3]
Corner Turn Test: The mouse is placed in a 30° corner. To exit, the mouse can turn either left or right. The percentage of right turns is recorded over 10 trials. A healthy mouse will turn left and right equally, while an animal with a unilateral deficit will preferentially turn toward the non-impaired side.[3]
Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod with accelerating speed. The latency to fall is recorded.[3]
Morris Water Maze: Used to evaluate spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water. The time taken to find the platform (escape latency) is recorded over several days.[3]
Food Intake Measurement
This protocol is used to assess the anorexigenic effects of RO27-3225.[4]
Acclimation: Individually house mice and allow them to acclimate to the cages and powdered chow.
Fasting: Before the test, remove food for a short period (e.g., 2 hours) before the onset of the dark cycle.[4]
Drug Administration: At the beginning of the dark cycle, administer RO27-3225 or vehicle (saline) via i.p. injection.[4]
Measurement: Return pre-weighed food hoppers to the cages. Measure food consumption at specific time points (e.g., 1, 4, and 24 hours) by weighing the remaining food.[4]
Western Blot Analysis
This protocol is for quantifying protein expression levels in brain tissue.[3]
Tissue Preparation: Euthanize mice at the desired time point and rapidly harvest the brain. Isolate the brain region of interest (e.g., perihematomal tissue) on ice.
Protein Extraction: Homogenize the tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel via electrophoresis. Transfer the separated proteins to a PVDF membrane.
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with primary antibodies against the proteins of interest (e.g., MC4R, p-AMPK, p-JNK, p-p38, TNF-α, IL-1β, and a loading control like β-actin).
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantification: Densitometry analysis is performed using image analysis software to quantify the relative expression of each protein.[3]
Visualizations
Signaling Pathway of RO27-3225 in Neuroinflammation
Caption: Signaling cascade of RO27-3225 in attenuating neuroinflammation.
General Experimental Workflow for RO27-3225 In Vivo Study
Caption: Workflow for an in vivo mouse study using RO27-3225.
Application Notes and Protocols for RO27-3225 in Rat Studies
Introduction RO27-3225 is a selective agonist for the melanocortin-4 receptor (MC4R), which is predominantly expressed in the brain.[1] Activation of MC4R is implicated in various physiological processes, including the r...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
RO27-3225 is a selective agonist for the melanocortin-4 receptor (MC4R), which is predominantly expressed in the brain.[1] Activation of MC4R is implicated in various physiological processes, including the regulation of inflammation, energy homeostasis, and neuroprotection.[2][3][4] Consequently, RO27-3225 is a valuable tool for investigating the therapeutic potential of MC4R activation in various disease models. These application notes provide a summary of recommended dosages and detailed protocols for the administration of RO27-3225 in rat studies, based on published literature.
Data Presentation: Recommended Dosages
The optimal dosage and administration route of RO27-3225 are highly dependent on the experimental model and the desired therapeutic effect. The following tables summarize the dosages used in various rat and other rodent studies.
Table 1: Recommended Dosages of RO27-3225 in Rat Studies
Study Type/Model
Rat Strain
Dosage
Administration Route
Frequency
Key Findings
Adjuvant-Induced Arthritis
Male Wistar
180 µg/kg
Intraperitoneal (i.p.)
Twice a day for 8 days
Decreased inflammation and ameliorated muscle atrophy in the soleus muscle.[5]
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Intraperitoneal (i.p.) Administration in an Adjuvant-Induced Arthritis Rat Model
This protocol is based on the study by Bonfante et al. investigating the effects of RO27-3225 on muscle atrophy in arthritic rats.[5]
Induction of Arthritis:
Male Wistar rats are used.
Arthritis is induced by a single intradermal injection of Freund's adjuvant at the base of the tail.
Preparation of RO27-3225 Solution:
Dissolve RO27-3225 in sterile saline to the desired concentration (e.g., for a 180 µg/kg dose). The final volume for injection should be appropriate for the size of the rat, typically 1-2 ml.[7]
Administration Protocol:
Begin RO27-3225 or vehicle (saline) injections on the day of arthritis induction.
Administer 180 µg/kg of RO27-3225 via intraperitoneal injection.
Repeat the injection twice a day for a total duration of 8 days.[5]
Assessments:
Monitor body weight, food intake, and arthritis index daily.
After the treatment period, sacrifice the animals and collect tissue and serum samples for analysis (e.g., muscle mass, inflammatory markers).[5]
Protocol 2: Subcutaneous (s.c.) Administration in an Acoustic Trauma-Induced Tinnitus Rat Model
This protocol is adapted from the study by Zheng et al. on the prevention of tinnitus.[1]
Animal Model:
Rats are exposed to acoustic trauma to induce tinnitus.
Preparation of RO27-3225 Solution:
Dissolve RO27-3225 in a suitable vehicle (e.g., sterile saline) to achieve concentrations for 90 µg/kg and 180 µg/kg doses.
Administration Protocol:
Administer the first dose (90 or 180 µg/kg) via subcutaneous injection into the loose skin on the back of the neck, 30 minutes prior to the acoustic trauma.
Continue to administer the assigned dose every 12 hours for a total of 10 days.[1]
Assessments:
Use a conditioned behavioral suppression model to assess the development of tinnitus.[1]
Protocol 3: Intracerebroventricular (i3vt) Administration for Food Intake Studies
This protocol is based on the methodology described by Rowland et al. for central administration of RO27-3225.[3]
Surgical Preparation:
Rats undergo stereotaxic surgery to implant a cannula into the third ventricle (i3vt).
Allow for a post-operative recovery period.
Habituation and Baseline Measurement:
Habituate the rats to the experimental setup.
Measure baseline food intake for at least 3 days prior to the experiment.
Administration Protocol:
On the test day, remove food hoppers 2 hours before the start of the dark phase.
Immediately before the dark phase, administer RO27-3225 at doses of 3, 5, or 10 nmol via the i3vt cannula.
The infusion volume should be small (e.g., 2 µl) and delivered slowly (e.g., over 60 seconds).[3]
Assessments:
Return food to the cages immediately after infusion.
Record food intake at regular intervals (e.g., 1, 2, 3, and 4 hours) after the infusion.[3]
Note: At a dose of 10 nmol, some rats may exhibit barrel rolling, indicating a potential adverse effect at higher central doses.[3]
Signaling Pathways and Visualizations
RO27-3225 exerts its anti-inflammatory effects by activating MC4R, which in turn modulates downstream signaling cascades. In a mouse model of intracerebral hemorrhage, RO27-3225 was shown to attenuate neuroinflammation through the AMPK/JNK/p38 MAPK pathway.[2][4] Activation of MC4R by RO27-3225 leads to the phosphorylation and activation of AMPK. Activated AMPK then suppresses the phosphorylation of JNK and p38 MAPK, which ultimately leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[2][4]
Caption: General experimental workflow for in vivo rat studies.
Caption: RO27-3225 signaling pathway in neuroinflammation.
Application Notes and Protocols: Intraperitoneal Injection of RO27-3225
Introduction RO27-3225 is a potent and selective agonist for the melanocortin 4 receptor (MC4R).[1] It has demonstrated significant anti-inflammatory and neuroprotective effects in various preclinical models.[2][3] As a...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
RO27-3225 is a potent and selective agonist for the melanocortin 4 receptor (MC4R).[1] It has demonstrated significant anti-inflammatory and neuroprotective effects in various preclinical models.[2][3] As a research compound, RO27-3225 is frequently administered to laboratory animals to investigate its therapeutic potential in conditions such as intracerebral hemorrhage, neuroinflammation, and appetite regulation.[2][4] Intraperitoneal (IP) injection is a common and effective route for systemic administration of RO27-3225 in rodent models. This document provides a detailed protocol for the preparation and intraperitoneal injection of RO27-3225 in mice and rats, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the dosages of RO27-3225 used in various research applications involving intraperitoneal injection.
Species
Model
Dosage(s)
Vehicle
Key Findings
Reference
Mouse (CD1)
Intracerebral Hemorrhage (ICH)
60, 180, 540 µg/kg
Saline
180 µg/kg dose improved neurobehavioral function and reduced brain edema.
70% Ethanol and gauze pads (optional, for disinfecting the injection site)
Appropriate personal protective equipment (PPE)
Procedure:
Animal Preparation:
Weigh the mouse to accurately calculate the injection volume.
Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse by the loose skin on its neck and back, and secure the tail.
Injection Site:
The preferred injection site is the lower right quadrant of the abdomen.[7] This location helps to avoid puncturing the cecum, urinary bladder, or other vital organs.
Injection:
If desired, gently swab the injection site with 70% ethanol.
Tilt the mouse so its head is pointing slightly downwards. This will cause the abdominal organs to shift forward, away from the injection site.
Insert the needle, bevel up, at a 30-40 degree angle into the skin and through the peritoneal wall.[7]
Gently aspirate by pulling back on the syringe plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn into the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.
Slowly depress the plunger to inject the solution. The maximum recommended injection volume for a mouse is typically 10 ml/kg.[7]
Withdraw the needle and return the mouse to its cage.
Post-Injection Monitoring:
Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.
Visualizations
Signaling Pathway of RO27-3225 in Neuroinflammation
Caption: Signaling cascade initiated by RO27-3225.
Experimental Workflow for Intraperitoneal Injection
Caption: Workflow for RO27-3225 intraperitoneal injection.
Application Notes and Protocols for In Vivo Administration of RO27-3225
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the dissolution and in vivo administration of RO27-3225, a potent and selective melanocortin 4 recept...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and in vivo administration of RO27-3225, a potent and selective melanocortin 4 receptor (MC4R) agonist. The information is intended to guide researchers in designing and executing experiments to investigate the neuroprotective and anti-inflammatory effects of this compound.
Introduction
RO27-3225 is a peptide-based agonist of the melanocortin 4 receptor (MC4R) with high selectivity over other melanocortin receptor subtypes.[1][2][3] It has demonstrated neuroprotective and anti-inflammatory properties in various preclinical models, making it a valuable tool for research in neurodegenerative diseases and brain injury.[1][4] Activation of MC4R by RO27-3225 has been shown to attenuate neuroinflammation by modulating downstream signaling pathways, including the AMPK/JNK/p38 MAPK pathway.[4] This document provides detailed protocols for the preparation and administration of RO27-3225 for in vivo studies.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of RO27-3225 is presented in the table below.
RO27-3225 exerts its effects by selectively binding to and activating the MC4R, a G-protein coupled receptor. This activation initiates a signaling cascade that has been shown to involve the phosphorylation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, can inhibit the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways. This modulation of downstream kinases ultimately leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby attenuating neuroinflammation.[4]
For Researchers, Scientists, and Drug Development Professionals Introduction RO27-3225 is a potent and selective agonist for the melanocortin 4 receptor (MC4R), with an EC50 of 1 nM.[1] It demonstrates approximately 30-f...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO27-3225 is a potent and selective agonist for the melanocortin 4 receptor (MC4R), with an EC50 of 1 nM.[1] It demonstrates approximately 30-fold selectivity for MC4R over the melanocortin 3 receptor (MC3R).[1] As an MC4R agonist, RO27-3225 has shown potential in reducing food intake and has been investigated for its neuroprotective and anti-inflammatory effects.[1] Proper solubilization of RO27-3225 is critical for accurate and reproducible experimental results. These application notes provide detailed information on the solubility of RO27-3225 in Dimethyl Sulfoxide (DMSO) and saline, along with protocols for its dissolution and a diagram of its signaling pathway.
Data Presentation: Solubility of RO27-3225
The solubility of RO27-3225 in DMSO and aqueous solutions is summarized in the table below. It is important to note that for aqueous solutions, co-solvents are often necessary to achieve higher concentrations.
Protocol for Determining the Solubility of RO27-3225
This protocol outlines a general method for determining the solubility of RO27-3225 in a solvent of interest. It is recommended to start with a small amount of the peptide to establish the optimal dissolution conditions.
Materials:
RO27-3225 (lyophilized powder)
Dimethyl Sulfoxide (DMSO), anhydrous
Physiological Saline (0.9% NaCl), sterile
Vortex mixer
Sonicator (water bath or probe)
Microcentrifuge
Analytical balance
Sterile microcentrifuge tubes
Procedure:
Preparation of Stock Solution in DMSO:
Weigh a small, precise amount of lyophilized RO27-3225 powder (e.g., 1 mg) into a sterile microcentrifuge tube.
Add a calculated volume of DMSO to achieve the desired high concentration (e.g., 100 mg/mL).
Vortex the tube for 1-2 minutes to facilitate dissolution.
If the peptide does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is soluble at that concentration.
Solubility Determination in Saline:
Weigh a precise amount of RO27-3225 (e.g., 1 mg) into a sterile microcentrifuge tube.
Add a small, known volume of sterile physiological saline (e.g., 100 µL).
Vortex the mixture vigorously for 2-3 minutes.
If the peptide does not dissolve, incrementally add more saline, vortexing after each addition, until the peptide is fully dissolved or the desired volume is reached.
If complete dissolution is not achieved, sonication can be attempted as described for DMSO.
To determine the saturation point, continue adding small, known amounts of RO27-3225 to a fixed volume of saline until a precipitate persists after thorough mixing and sonication.
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
Carefully collect the supernatant and determine its concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) to quantify the solubility.
Preparation of Saline-Based Formulations for In Vivo Studies:
For applications requiring higher concentrations in a saline-based medium, co-solvents are necessary.
Method 1 (with PEG300 and Tween-80):
Prepare a stock solution of RO27-3225 in DMSO (e.g., 25 mg/mL).
In a sterile tube, combine the following in order, mixing well after each addition: 10% DMSO stock solution, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Method 2 (with SBE-β-CD):
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
Prepare a stock solution of RO27-3225 in DMSO (e.g., 25 mg/mL).
Add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution and mix thoroughly.[2]
Signaling Pathway and Experimental Workflow
RO27-3225 Signaling Pathway
RO27-3225 acts as an agonist at the Melanocortin 4 Receptor (MC4R). The binding of RO27-3225 to MC4R can trigger a signaling cascade that has anti-inflammatory effects. This pathway involves the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][3] This ultimately leads to a reduction in the production of pro-inflammatory cytokines.
RO27-3225 signaling pathway.
Experimental Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of a peptide like RO27-3225.
Administration of RO27-3225 in Cerebral Infarction Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction RO27-3225 is a selective agonist of the Melanocortin 4 Receptor (MC4R), which has demonstrated significant neuroprotective effects in preclinic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO27-3225 is a selective agonist of the Melanocortin 4 Receptor (MC4R), which has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia.[1][2] Activation of MC4R by RO27-3225 has been shown to attenuate neuroinflammation, reduce brain edema, and improve neurological outcomes following ischemic brain injury.[1] These application notes provide a comprehensive overview of the administration routes for RO27-3225 in common rodent models of cerebral infarction, including detailed experimental protocols and quantitative data summaries to guide researchers in their study design.
Signaling Pathway of RO27-3225 in Cerebral Ischemia
RO27-3225 exerts its neuroprotective effects by activating the MC4R, which in turn modulates downstream signaling cascades involved in inflammation. A key pathway identified is the activation of AMP-activated protein kinase (AMPK), which subsequently inhibits the pro-inflammatory c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways. This leads to a reduction in the production of inflammatory cytokines such as TNF-α and IL-1β.
Application Notes and Protocols for RO27-3225 in Spinal Cord Injury Research
For Researchers, Scientists, and Drug Development Professionals Introduction Spinal cord injury (SCI) is a devastating neurological condition that leads to permanent sensory and motor deficits. The initial physical traum...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal cord injury (SCI) is a devastating neurological condition that leads to permanent sensory and motor deficits. The initial physical trauma is followed by a complex secondary injury cascade involving neuroinflammation, oxidative stress, and neuronal cell death, which exacerbates the initial damage and hinders functional recovery.[1][2] A key player in the neuroinflammatory response is the activation of microglia and astrocytes, which release pro-inflammatory cytokines like TNF-α and IL-1β.[1][3] Therefore, therapeutic strategies aimed at mitigating this secondary injury cascade are of significant research interest.
Mechanism of Action
RO27-3225 exerts its neuroprotective effects in the context of spinal cord injury through multiple signaling pathways. A primary mechanism involves the attenuation of neuroinflammation. Following SCI, the expression of MC4R is upregulated.[4] Administration of RO27-3225 activates MC4R, which in turn stimulates the AMP-activated protein kinase (AMPK) pathway.[4][5] Activated AMPK can then suppress the pro-inflammatory c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[4][5] This leads to a reduction in the production of inflammatory cytokines such as TNF-α and IL-1β, and a decrease in the infiltration of microglia/macrophages and neutrophils at the injury site.[4]
Furthermore, RO27-3225 has been shown to combat oxidative stress, a critical component of secondary injury in SCI.[8] Activation of MC4R by RO27-3225 can repress the activation of the Absent in Melanoma 2 (AIM2) inflammasome, which is mediated by oxidative stress.[8] This is achieved by maintaining mitochondrial homeostasis and preventing the translocation of the mitochondrial fission protein Drp1.[8] By mitigating both neuroinflammation and oxidative stress, RO27-3225 helps to reduce neuronal apoptosis and preserve spinal cord tissue, ultimately leading to improved functional recovery.[7][8]
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical studies using RO27-3225 in a model of neurological injury. While one of the primary sources focuses on intracerebral hemorrhage (ICH), the dosage and outcomes are highly relevant for designing SCI studies.
A contusion model of SCI in mice is commonly used to mimic human SCI.
Animals: Adult male C57BL/6 mice (8-10 weeks old, 22-25 g) are typically used.
Anesthesia: Anesthetize the mice with an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine).
Surgical Procedure:
Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
Stabilize the spine using vertebral clamps.
Induce a moderate contusion injury using a standardized impactor device (e.g., Infinite Horizon Impactor) with a set force (e.g., 70 kdyn).
Sham-operated animals undergo the laminectomy without the contusion injury.
Post-operative Care:
Suture the muscle and skin layers.
Provide post-operative analgesia (e.g., buprenorphine).
Manually empty the bladders of the mice twice daily until bladder function returns.
Ensure easy access to food and water.
Drug Administration
Preparation of RO27-3225: Dissolve RO27-3225 in sterile saline to the desired concentration.
Administration: Administer RO27-3225 via intraperitoneal (i.p.) injection at a dose of 180 μg/kg at 1 hour post-SCI.[4] Vehicle-treated animals receive an equivalent volume of sterile saline.
Behavioral Assessment
Locomotor function can be assessed using the Basso Mouse Scale (BMS).
Frequency: Perform behavioral testing at regular intervals post-SCI (e.g., 1, 3, 7, 14, 21, and 28 days).
Procedure:
Allow mice to move freely in an open field for 4 minutes.
Two independent observers, blinded to the experimental groups, score the locomotor function based on the BMS criteria, which range from 0 (complete paralysis) to 9 (normal locomotion).
Histological and Biochemical Analyses
Tissue Collection: At the desired endpoint (e.g., 28 days post-SCI), euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.
Tissue Processing: Dissect the spinal cord segment containing the injury epicenter, post-fix, and embed in paraffin or cryoprotect for sectioning.
Immunofluorescence Staining:
Stain spinal cord sections with antibodies against specific cellular markers (e.g., Iba-1 for microglia/macrophages, NeuN for neurons).
Use fluorescently labeled secondary antibodies for visualization.
Quantify the number of positive cells or the fluorescence intensity in the peri-lesional area.
Western Blot Analysis:
Homogenize fresh spinal cord tissue from the injury site.
Extract proteins and determine the concentration.
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with primary antibodies against proteins of interest (e.g., MC4R, p-AMPK, p-JNK, p-p38, TNF-α, IL-1β, AIM2).
Use appropriate secondary antibodies and a chemiluminescence detection system.
Quantify band intensities relative to a loading control (e.g., β-actin).
TUNEL Staining: To assess apoptosis, perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on spinal cord sections according to the manufacturer's protocol.
Visualizations
Caption: Signaling pathway of RO27-3225 in mitigating secondary injury after SCI.
Caption: Experimental workflow for evaluating RO27-3225 in a mouse model of SCI.
Application Notes and Protocols for RO27-3225 in Arthritis Animal Models
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of RO27-3225, a selective melanocortin 4 receptor (MC4R) agonist, in preclinical animal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RO27-3225, a selective melanocortin 4 receptor (MC4R) agonist, in preclinical animal models of arthritis. This document includes a summary of its therapeutic effects, detailed experimental protocols, and insights into its mechanism of action.
Introduction
RO27-3225 has demonstrated significant anti-inflammatory and tissue-protective effects in various preclinical models. Its selective activation of the MC4R offers a targeted approach to modulating inflammatory pathways implicated in the pathogenesis of rheumatoid arthritis. The data and protocols presented herein are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of RO27-3225 in arthritis.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of RO27-3225 in an adjuvant-induced arthritis (AIA) model in rats. For comparative purposes, data from studies using other melanocortin receptor agonists in arthritis models are also included.
Table 1: Effects of RO27-3225 on Clinical and Pathological Parameters in Adjuvant-Induced Arthritis (AIA) in Rats
RO27-3225 exerts its anti-inflammatory effects primarily through the activation of the melanocortin 4 receptor (MC4R). This activation triggers downstream signaling cascades that suppress pro-inflammatory pathways.
One key pathway involves the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. This cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Furthermore, activation of melanocortin receptors is known to inhibit the nuclear factor-kappa B (NF-κB) pathway.[2] NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation, including cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins that mediate pain and swelling in arthritis.
Figure 1: Proposed signaling pathway for the anti-inflammatory effects of RO27-3225.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
This model is characterized by a rapid onset of inflammation and is useful for studying the mechanisms of inflammatory arthritis and for the initial screening of anti-inflammatory compounds.
On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.
Treatment Protocol:
From day 1 to day 8 post-induction, administer RO27-3225 (180 µg/kg) or vehicle via intraperitoneal (i.p.) injection twice daily.[1]
Clinical Assessment:
Measure the volume of both hind paws daily using a plethysmometer or calipers.
Record body weight and food intake daily.
Assign a daily arthritis score based on a scale of 0-4 for each paw, where:
0 = No erythema or swelling
1 = Mild, localized erythema or swelling
2 = Moderate erythema and swelling involving more of the paw
3 = Severe erythema and swelling of the entire paw
4 = Very severe erythema and swelling, with ankylosis
The total arthritis score is the sum of the scores for all four paws (maximum score of 16).
Endpoint Analysis (Day 9):
Euthanize animals and collect blood for serum analysis (e.g., cytokine levels).
Dissect hind paw tissues for histological analysis and muscle tissues (gastrocnemius and soleus) for molecular analysis (e.g., Western blot).
Figure 2: Experimental workflow for the Adjuvant-Induced Arthritis (AIA) model.
Collagen-Induced Arthritis (CIA) in Rats (Suggested Protocol)
The CIA model shares many immunological and pathological features with human rheumatoid arthritis, making it a highly relevant model for evaluating potential therapeutics. Note: The following is a suggested protocol for using RO27-3225 in a CIA model, adapted from established methods.
Materials:
Male DBA/1J mice or Lewis rats
Bovine or chicken type II collagen
Complete Freund's Adjuvant (CFA)
Incomplete Freund's Adjuvant (IFA)
0.1 M acetic acid
RO27-3225
Sterile saline or appropriate vehicle
Procedure:
Preparation of Collagen Emulsion:
Dissolve type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
Emulsify the collagen solution with an equal volume of CFA.
Primary Immunization (Day 0):
Administer 0.1 mL of the collagen/CFA emulsion intradermally at the base of the tail.
Booster Immunization (Day 21):
Prepare an emulsion of type II collagen (2 mg/mL) with an equal volume of IFA.
Administer 0.1 mL of the collagen/IFA emulsion intradermally at a site different from the primary immunization.
Treatment Protocol:
Begin treatment with RO27-3225 (e.g., 180 µg/kg, i.p., twice daily) or vehicle at the onset of clinical signs of arthritis (typically around day 24-28) and continue for a specified duration (e.g., 14-21 days).
Clinical Assessment:
Monitor animals daily for the onset and severity of arthritis using the scoring system described in the AIA protocol.
Measure paw thickness/volume regularly.
Endpoint Analysis:
At the end of the treatment period, collect blood and tissues for analysis as described in the AIA protocol.
Western Blot Protocol for NF-κB p65 and COX-2
Materials:
Rat paw or muscle tissue
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
Laemmli sample buffer
SDS-PAGE gels
PVDF or nitrocellulose membranes
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Homogenize frozen tissue samples in ice-cold RIPA buffer.
Centrifuge at 14,000 x g for 15 minutes at 4°C.
Collect the supernatant and determine the protein concentration using a BCA assay.
SDS-PAGE and Protein Transfer:
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
Separate proteins on an SDS-PAGE gel.
Transfer proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane in blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
Wash the membrane three times with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detection:
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
Figure 3: General workflow for Western blot analysis.
Conclusion
RO27-3225 demonstrates promising therapeutic potential in animal models of arthritis by attenuating inflammation and muscle wasting. Its mechanism of action appears to involve the modulation of key inflammatory signaling pathways, including AMPK/JNK/p38 MAPK and NF-κB. The protocols provided here offer a framework for further investigation into the efficacy and mechanisms of RO27-3225 and other selective MC4R agonists in the context of inflammatory arthritis. Further studies, particularly in the collagen-induced arthritis model, are warranted to fully elucidate its therapeutic utility.
Application Notes and Protocols for Western Blot Analysis Following RO27-3225 Treatment
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of RO27-3225, a potent and selective me...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of RO27-3225, a potent and selective melanocortin 4 receptor (MC4R) agonist. The provided protocols and expected outcomes are based on published research and are intended to assist in the design and execution of experiments aimed at understanding the molecular mechanisms of RO27-3225.
Introduction
RO27-3225 is a valuable research tool for studying the activation of the melanocortin 4 receptor, a key regulator of various physiological processes, including inflammation, energy homeostasis, and neuroprotection.[1][2][3][4] Western blot analysis is an essential technique to elucidate the downstream signaling pathways modulated by RO27-3225 by quantifying changes in the expression and phosphorylation status of target proteins.
Mechanism of Action
RO27-3225 selectively binds to and activates MC4R, initiating a cascade of intracellular signaling events. A primary pathway affected is the AMP-activated protein kinase (AMPK) pathway. Activation of MC4R by RO27-3225 leads to the phosphorylation and activation of AMPK.[1][2] Activated AMPK, in turn, can modulate downstream inflammatory pathways, notably by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[1][2][5] This cascade ultimately results in the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2] Additionally, RO27-3225 has been shown to activate the Nrf-2 antioxidant pathway.[6][7]
Data Presentation: Expected Effects of RO27-3225 on Protein Expression
The following tables summarize the expected quantitative changes in protein expression and phosphorylation following treatment with RO27-3225, as determined by Western blot analysis. These tables are based on findings from preclinical studies, primarily in models of intracerebral hemorrhage.
Table 1: Key Signaling Proteins Modulated by RO27-3225
Target Protein
Expected Change with RO27-3225 Treatment
Cellular Location
Function
MC4R
Increase
Cell Membrane
Receptor for RO27-3225
p-AMPK
Increase
Cytoplasm/Nucleus
Energy sensor, kinase
p-JNK
Decrease
Cytoplasm/Nucleus
Pro-inflammatory signaling
p-p38 MAPK
Decrease
Cytoplasm/Nucleus
Pro-inflammatory signaling
TNF-α
Decrease
Secreted/Cytoplasm
Pro-inflammatory cytokine
IL-1β
Decrease
Secreted/Cytoplasm
Pro-inflammatory cytokine
Nrf-2
Increase in nuclear translocation
Cytoplasm/Nucleus
Antioxidant response transcription factor
Table 2: Quantitative Western Blot Data Example (based on Chen et al., 2018)
Treatment Group
Relative MC4R Expression (Normalized to Control)
Relative p-AMPK/AMPK Ratio (Normalized to Control)
Relative p-JNK/JNK Ratio (Normalized to Control)
Relative p-p38/p38 Ratio (Normalized to Control)
Relative TNF-α Expression (Normalized to Control)
Relative IL-1β Expression (Normalized to Control)
Vehicle Control
1.00
1.00
1.00
1.00
1.00
1.00
RO27-3225
↑ (Significant Increase)
↑ (Significant Increase)
↓ (Significant Decrease)
↓ (Significant Decrease)
↓ (Significant Decrease)
↓ (Significant Decrease)
Note: The actual fold change will vary depending on the experimental model, treatment concentration, and duration. This table provides a qualitative representation of the expected outcomes.
Experimental Protocols
I. Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
Cell Seeding: Plate cells (e.g., microglia, neurons, or astrocytes) in appropriate culture vessels at a density that will result in 70-80% confluency at the time of treatment.
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
RO27-3225 Preparation: Prepare a stock solution of RO27-3225 in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a serum-free medium to the desired final concentrations.
Treatment: When cells reach the desired confluency, replace the culture medium with the prepared RO27-3225-containing medium. Include a vehicle control group treated with the same concentration of the solvent.
Incubation: Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours) to observe the desired effects on protein expression.
II. Protein Extraction
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well or dish.
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract, and transfer it to a new tube. Avoid disturbing the pellet.
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
III. Western Blotting
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a pre-stained protein ladder to monitor protein separation.
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-MC4R, anti-p-AMPK, anti-AMPK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-TNF-α, anti-IL-1β, anti-Nrf-2, and a loading control like anti-β-actin or anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
Washing: Repeat the washing step as described above.
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control to correct for variations in protein loading. For phosphorylated proteins, it is best to normalize to the total protein levels.
Mandatory Visualizations
Caption: Signaling pathway of RO27-3225 via MC4R activation.
Caption: Experimental workflow for Western blot analysis.
Technical Support Center: Optimizing RO27-3225 for Neuroprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RO27-3225, a selective melanocortin 4 receptor (MC4R) agonist, for neuroprotective studies. Fr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RO27-3225, a selective melanocortin 4 receptor (MC4R) agonist, for neuroprotective studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RO27-3225 in neuroprotection?
A1: RO27-3225 is a selective agonist for the melanocortin 4 receptor (MC4R). Its neuroprotective effects are primarily attributed to the attenuation of neuroinflammation. Activation of MC4R by RO27-3225 has been shown to modulate the AMPK/JNK/p38 MAPK signaling pathway. This leads to a reduction in pro-inflammatory cytokines such as TNF-α and IL-1β, and a decrease in microglia and macrophage activation.
Q2: What is a good starting concentration for RO27-3225 in my in vitro experiments?
A2: A sensible starting point for in vitro studies, based on published literature, is around 200 nM. However, the optimal concentration can vary significantly depending on the cell type, the nature of the induced injury (e.g., oxidative stress, excitotoxicity), and the specific endpoint being measured. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q3: What are some reported effective doses of RO27-3225 in animal models?
A3: In murine models of intracerebral hemorrhage, an intraperitoneal injection of 180 μg/kg has been shown to be effective in improving neurobehavioral outcomes and reducing brain edema. For studies on transient global brain ischemia in gerbils, doses ranging from 45 to 180 μg/kg, injected intraperitoneally twice daily, have demonstrated efficacy in improving learning and memory.[1] As with in vitro studies, the optimal dose for your specific animal model and disease paradigm should be determined empirically.
Troubleshooting Guides
Issue 1: Determining the Optimal Neuroprotective Concentration of RO27-3225
Problem: I am unsure which concentration of RO27-3225 to use for my cell culture experiments.
Solution: A systematic approach involving a dose-response analysis is recommended.
Initial Range Finding: Start with a broad range of concentrations. Based on existing literature, a range from 10 nM to 10 µM is a reasonable starting point.
Cell Viability Assay: The most common method to assess neuroprotection is to use a cell viability assay, such as the MTT assay.[2]
Co-treat your neuronal cell culture with a neurotoxic stimulus (e.g., glutamate, hydrogen peroxide, or amyloid-beta) and various concentrations of RO27-3225.
Include appropriate controls: untreated cells, cells treated with the neurotoxin alone, and cells treated with RO27-3225 alone to check for any potential cytotoxicity of the compound itself.
Identify the Therapeutic Window: The optimal concentration should provide significant protection against the neurotoxic insult without being toxic to the cells when administered alone.
Issue 2: Inconsistent or No Neuroprotective Effect Observed
Problem: I am not observing the expected neuroprotective effects of RO27-3225.
Possible Causes & Solutions:
Suboptimal Concentration: You may be working outside the therapeutic window. Perform a dose-response curve as described in Issue 1.
Timing of Treatment: The timing of RO27-3225 administration relative to the insult is critical. Test different pre-treatment, co-treatment, and post-treatment paradigms.
Cell Model: The expression of MC4R can vary between different cell types and neuronal populations. Verify MC4R expression in your chosen cell model using techniques like Western blot or immunocytochemistry.
Drug Stability: Ensure the proper storage and handling of your RO27-3225 stock solutions. Prepare fresh dilutions for each experiment.
Data Presentation
Table 1: Summary of Effective RO27-3225 Concentrations in Preclinical Models
Protocol 1: Determining Optimal RO27-3225 Concentration using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate.
Preparation of Reagents:
Prepare a stock solution of RO27-3225 in a suitable solvent (e.g., DMSO or sterile water) and make serial dilutions in your cell culture medium.
Prepare the neurotoxic agent at a concentration known to induce approximately 50% cell death (EC50).
Treatment:
Control Wells: Add only cell culture medium.
Neurotoxin Control: Add the neurotoxic agent to the cells.
RO27-3225 Cytotoxicity Control: Add the different concentrations of RO27-3225 alone.
Experimental Wells: Add the different concentrations of RO27-3225 along with the neurotoxic agent.
Incubation: Incubate the plate for a duration appropriate for the neurotoxin to induce cell death (typically 24-48 hours).
MTT Assay:
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
Data Analysis: Calculate cell viability as a percentage of the control wells and plot the dose-response curve.
Protocol 2: Western Blot for Neuroinflammation Markers
Protein Extraction: Following treatment, lyse the cells or tissue in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-JNK, p-p38, TNF-α, IL-1β, and a loading control like β-actin or GAPDH) overnight at 4°C.
Washing: Wash the membrane several times with TBST.
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Immunofluorescence for Microglia Activation (Iba1 Staining)
Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde.
Permeabilization: Permeabilize the samples with a detergent like Triton X-100.
Blocking: Block with a solution containing normal serum from the species of the secondary antibody to prevent non-specific binding.
Primary Antibody Incubation: Incubate with a primary antibody against Iba1 overnight at 4°C.[4][5]
Washing: Wash the samples with PBS.
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
Counterstaining: Stain the nuclei with DAPI.
Mounting and Imaging: Mount the samples with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.
Visualizations
Caption: Signaling pathway of RO27-3225 in neuroprotection.
Caption: Experimental workflow for optimizing RO27-3225 concentration.
Welcome to the technical support center for RO27-3225. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experim...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for RO27-3225. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with RO27-3225.
Frequently Asked Questions (FAQs)
Q1: What is RO27-3225 and what is its primary mechanism of action?
A1: RO27-3225 is a potent and selective agonist for the melanocortin 4 receptor (MC4R).[1][2] It exhibits high selectivity for MC4R with an EC50 of 1 nM, which is approximately 30 times more selective than for the melanocortin 3 receptor (MC3R).[1] It also shows some activity at the MC1 receptor with an EC50 of 8 nM.[2] RO27-3225 is recognized for its neuroprotective and anti-inflammatory effects.[1] Its mechanism of action involves the activation of the MC4R, which can attenuate neuroinflammation.[3][4]
Q2: What are the recommended solvents for dissolving RO27-3225?
A2: RO27-3225 can be dissolved in several solvents. For in vitro studies, DMSO and water are commonly used.[1] For in vivo preparations, various formulations involving DMSO, PEG300, Tween-80, saline, SBE-β-CD, and corn oil have been reported.[1] One source specifies a solubility of 10 mM in DMSO.[2]
Q3: I am observing precipitation when preparing my RO27-3225 solution. What should I do?
A3: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to help dissolve the compound.[1] It is also crucial to use freshly opened DMSO, as its hygroscopic nature can negatively impact the solubility of RO27-3225.[1]
Q4: How should I store RO27-3225 solutions?
A4: For long-term storage, it is recommended to store RO27-3225 as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.[2] In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, away from moisture.[1][2] It is generally recommended to prepare fresh solutions for immediate use.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with RO27-3225.
Issue 1: Difficulty Dissolving RO27-3225 in Aqueous Buffers
Problem: The compound is not fully dissolving in saline or other aqueous buffers for in vivo studies.
Cause: RO27-3225 has limited solubility in purely aqueous solutions.
Solution: A co-solvent system is necessary. Several protocols have been successfully used to prepare clear solutions for in vivo administration.[1] Refer to the Experimental Protocols section for detailed methods.
Issue 2: Inconsistent Results in Biological Assays
Problem: Variability in experimental outcomes when using RO27-3225.
Cause: This could be due to incomplete solubilization or degradation of the compound.
Solution:
Ensure Complete Dissolution: Before use, visually inspect your solution to ensure there is no precipitate. If needed, use sonication to aid dissolution.[1]
Use Fresh Solutions: It is recommended to prepare solutions fresh on the day of the experiment.[1] If using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.
Use High-Quality Solvents: For DMSO, always use a new, unopened bottle to avoid issues with water absorption, which can affect solubility.[1]
Quantitative Solubility Data
Solvent
Concentration
Notes
Reference
DMSO
100 mg/mL
Ultrasonic assistance is needed. Use of newly opened DMSO is critical.
Protocol 1: In Vivo Formulation with PEG300 and Tween-80
This protocol yields a clear solution of at least 2.5 mg/mL.[1]
Step 1: Prepare a 10% DMSO stock solution of RO27-3225. For example, to make a 25 mg/mL stock, dissolve 25 mg of RO27-3225 in 1 mL of DMSO.
Step 2: In a separate tube, add 40% PEG300.
Step 3: Add 5% Tween-80 to the PEG300 and mix thoroughly.
Step 4: Add the 10% DMSO stock solution to the PEG300/Tween-80 mixture and mix.
Step 5: Add 45% saline to reach the final volume and mix until a clear solution is obtained.
As an example for a 1 mL final solution, add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300. Mix well. Then add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline.[1]
Protocol 2: In Vivo Formulation with SBE-β-CD
This protocol yields a clear solution of at least 2.5 mg/mL.[1]
Step 1: Prepare a 10% DMSO stock solution of RO27-3225.
Step 2: In a separate tube, prepare a 20% solution of SBE-β-CD in saline.
Step 3: Add the 10% DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution and mix until clear.
Protocol 3: In Vivo Formulation with Corn Oil
This protocol yields a clear solution of at least 2.5 mg/mL.[1]
Step 1: Prepare a 10% DMSO stock solution of RO27-3225.
Step 2: Add the 10% DMSO stock solution to 90% corn oil and mix thoroughly.
Visualizations
Caption: Troubleshooting workflow for RO27-3225 solubility issues.
Caption: Simplified signaling pathway of RO27-3225 in attenuating neuroinflammation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side effects of the selective melanocortin 4 receptor (MC4R) agonist, RO27-3225. The information...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side effects of the selective melanocortin 4 receptor (MC4R) agonist, RO27-3225. The information is intended for researchers, scientists, and drug development professionals. Please note that publicly available information on the side effects of RO27-3225, particularly at high doses, is limited. The following guidance is based on preclinical studies of RO27-3225 and data from other MC4R agonists.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RO27-3225?
RO27-3225 is a potent and selective agonist for the melanocortin 4 receptor (MC4R).[1] Its therapeutic effects, such as anti-inflammatory and neuroprotective actions, are mediated through the activation of MC4R. This activation can modulate downstream signaling pathways, including the AMPK/JNK/p38 MAPK pathway, to reduce inflammation.[1]
Q2: Have any side effects been reported for RO27-3225 in preclinical studies?
Publicly available preclinical studies on RO27-3225 have primarily focused on its therapeutic efficacy. One study in mice noted that a single administration of RO27-3225 did not significantly affect body weight, but suggested that the effects of long-term administration should be monitored. Another study in arthritic rats found that RO27-3225 did not prevent the arthritis-induced increase in corticosterone or decrease in IGF-1 levels, which may be a consideration in studies involving these parameters.
Q3: What are the potential side effects observed with other MC4R agonists in clinical trials?
While specific data for RO27-3225 is lacking, clinical trials of other MC4R agonists have reported several class-wide side effects. These may be potential off-target or dose-limiting effects to consider in your experiments.
Side Effect Class
Specific Adverse Events
MC4R Agonist Examples
Cardiovascular
Increased blood pressure, increased heart rate
Observed with some earlier MC4R agonists.[2][3][4] Newer compounds like setmelanotide have shown weight loss without these adverse cardiovascular effects.[4][5]
Q4: What is the known signaling pathway activated by RO27-3225?
In a mouse model of intracerebral hemorrhage, RO27-3225 was shown to exert its anti-inflammatory effects by activating the AMPK-dependent inhibition of the JNK and p38 MAPK signaling pathways.[1]
RO27-3225 signaling pathway in neuroinflammation.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with RO27-3225, based on the known effects of the MC4R agonist class.
Observed Issue
Potential Cause
Troubleshooting Steps
Unexpected changes in cardiovascular parameters (blood pressure, heart rate)
MC4R activation has been linked to cardiovascular effects in some cases.
1. Establish a baseline for cardiovascular parameters before RO27-3225 administration. 2. Implement continuous or frequent monitoring of blood pressure and heart rate post-administration, especially with high doses. 3. Consider a dose-response study to identify a potential threshold for these effects.
Gastrointestinal distress in animal models (e.g., diarrhea, signs of nausea)
This is a known side effect of some MC4R agonists.
1. Monitor animals for signs of GI distress. 2. Ensure adequate hydration and nutrition. 3. Consider dose reduction or alternative administration routes if the effects are severe and confounding experimental results.
Changes in skin or fur pigmentation
Hyperpigmentation is a potential side effect due to the mechanism of melanocortin receptor activation.
1. Document any changes in skin or fur color at the site of administration and systemically. 2. This is generally considered a cosmetic effect but should be noted as a compound-related finding.
Lack of expected therapeutic effect
Suboptimal dosage, administration route, or experimental model.
1. Verify the purity and activity of the RO27-3225 compound. 2. Review the literature for effective dose ranges and administration protocols for similar studies. 3. Ensure the experimental model is appropriate for the expected therapeutic effect.
Experimental Protocols
While detailed, step-by-step protocols for RO27-3225 are not extensively published, the following methodologies are based on a study investigating its neuroprotective effects.
Experimental Workflow for Assessing Neuroprotective Effects of RO27-3225
Workflow for in vivo assessment of RO27-3225.
Methodology for Intraperitoneal Administration in Mice (Example)
Preparation: Dissolve RO27-3225 in a sterile, appropriate vehicle (e.g., saline). The final concentration should be calculated based on the desired dosage and the average weight of the animals.
Animal Handling: Gently restrain the mouse, ensuring it is calm to minimize stress.
Injection: Locate the injection site in the lower right or left quadrant of the abdomen. Insert a 25-27 gauge needle at a 10-20 degree angle to avoid puncturing internal organs.
Administration: Slowly inject the calculated volume of the RO27-3225 solution.
Post-injection Monitoring: Observe the animal for any immediate adverse reactions and return it to its cage. Monitor for the potential side effects listed in the troubleshooting guide.
RO27-3225 Optimal Dose Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal dose of RO27-3225, a potent and selective melanocortin 4 receptor...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal dose of RO27-3225, a potent and selective melanocortin 4 receptor (MC4R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is RO27-3225 and what is its primary mechanism of action?
A1: RO27-3225 is a potent and selective agonist for the melanocortin 4 receptor (MC4R).[1][2] Its mechanism of action involves binding to and activating MC4R, which is primarily expressed in the central nervous system. This activation has been shown to have neuroprotective and anti-inflammatory effects.[1][3] A key signaling pathway modulated by RO27-3225 is the AMPK/JNK/p38 MAPK pathway, through which it attenuates neuroinflammation.[4][5][6]
Q2: What are the key considerations before starting a dose-response study with RO27-3225?
A2: Before initiating a dose-response study, it is crucial to consider the following:
Experimental Model: The optimal dose can vary significantly between in vitro and in vivo models, as well as between different animal species and disease models.
Route of Administration: The bioavailability and efficacy of RO27-3225 are dependent on the administration route (e.g., intravenous, intraperitoneal, subcutaneous, or central).[1][2][4][7]
Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of RO27-3225 is essential for designing an effective dosing regimen.
Endpoint Measures: The chosen biological and behavioral endpoints will influence the dose range and the duration of the study.
Q3: What is a typical starting dose range for in vivo studies?
A3: Based on published literature, a common starting point for in vivo studies in rodents ranges from 0.012 mg/kg to 180 µg/kg (0.180 mg/kg).[1][3] For instance, a dose of 180 µg/kg administered intraperitoneally has shown efficacy in a mouse model of intracerebral hemorrhage.[4] In rats, intravenous doses as low as 0.012-0.048 mg/kg have been effective in a hemorrhagic shock model.[1] It is recommended to perform a pilot study with a wide dose range to narrow down the optimal concentration for your specific model.
Q4: How should RO27-3225 be prepared for in vivo administration?
A4: A commonly used vehicle for dissolving RO27-3225 for in vivo experiments consists of a mixture of solvents. One recommended protocol involves preparing a stock solution in DMSO and then diluting it in a vehicle containing PEG300, Tween-80, and saline.[1] For example, a final solution could be composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is advisable to prepare the working solution freshly on the day of use.[1]
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Lack of Efficacy at Previously Reported Doses
1. Suboptimal route of administration for the target tissue. 2. Degradation of the compound due to improper storage or handling. 3. Differences in experimental models (e.g., species, disease severity). 4. Insufficient dosing frequency.
1. Consider alternative administration routes to ensure the compound reaches the target site. 2. Ensure RO27-3225 is stored under recommended conditions and prepare fresh solutions for each experiment. 3. Perform a dose-response curve in your specific model to determine the optimal effective dose. 4. Review the half-life of the compound and adjust the dosing schedule accordingly. Some studies have used twice-daily injections.[3][8]
Observed Toxicity or Adverse Events
1. The administered dose is too high, exceeding the maximum tolerated dose (MTD). 2. Off-target effects at high concentrations. 3. Vehicle-induced toxicity.
1. Reduce the dose and perform a dose-escalation study to identify the MTD in your model. 2. While RO27-3225 is selective for MC4R, high concentrations may lead to off-target binding. Lowering the dose can mitigate this. 3. Run a vehicle-only control group to rule out any adverse effects from the solvent mixture.
Precipitation of the Compound in Solution
1. Poor solubility in the chosen vehicle. 2. The concentration of the compound is too high.
1. Gentle heating and/or sonication can aid in dissolution.[1] 2. Prepare a more diluted solution. Adjusting the proportions of the solvents in the vehicle may also improve solubility.
Inconsistent Results Between Experiments
1. Variability in animal weight, age, or health status. 2. Inconsistent timing of administration and measurements. 3. Inter-operator variability in experimental procedures.
1. Standardize the characteristics of the animals used in the study. 2. Maintain a strict timeline for dosing and endpoint assessment. 3. Ensure all personnel are following the same standardized protocol.
Protocol 1: In Vivo Dose-Response Study in a Mouse Model of Intracerebral Hemorrhage (ICH)
This protocol is adapted from studies demonstrating the neuroprotective effects of RO27-3225.[4]
Animal Model: Use adult male CD1 mice (30-40g). Induce ICH via intrastriatal injection of bacterial collagenase.
Preparation of RO27-3225:
Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Dissolve RO27-3225 in the vehicle to achieve the desired final concentrations for injection. Prepare fresh on the day of the experiment.
Dosing Regimen:
Administer RO27-3225 via intraperitoneal (i.p.) injection 1 hour after ICH induction.
Include a vehicle-only control group and a sham surgery group.
Test a range of doses (e.g., low, medium, and high doses such as 90, 180, and 360 µg/kg) to determine the optimal dose.
Endpoint Evaluation:
Neurobehavioral Assessments: Perform tests such as the modified Garcia test, forelimb placement test, and corner turn test at 24 and 72 hours post-ICH.[4]
Brain Water Content: Measure at 24 and 72 hours to assess brain edema.[4]
Western Blot and Immunofluorescence: At the study endpoint, collect brain tissue from the perihematomal area to analyze the expression of key proteins in the MC4R signaling pathway (e.g., p-AMPK, p-JNK, p-p38 MAPK, TNF-α, and IL-1β).[4][6]
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to identify the dose that provides the most significant therapeutic effect with minimal side effects.
This technical support center provides guidance on the proper handling, storage, and troubleshooting of RO27-3225 in solution to ensure its stability and efficacy in your research. Frequently Asked Questions (FAQs) Q1: H...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance on the proper handling, storage, and troubleshooting of RO27-3225 in solution to ensure its stability and efficacy in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized RO27-3225?
A1: Lyophilized RO27-3225 should be stored in a tightly sealed container, protected from moisture. For long-term storage, it is recommended to store the powder at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Q2: What is the recommended procedure for reconstituting RO27-3225?
A2: Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents moisture condensation, which can accelerate degradation. For initial solubilization, it is advisable to use a high-quality solvent such as DMSO.[2] Once a stock solution is prepared, it can be further diluted with an appropriate aqueous buffer for your specific experiment.
Q3: How should I store RO27-3225 in solution?
A3: For optimal stability, stock solutions of RO27-3225 should be aliquoted into single-use vials to minimize freeze-thaw cycles. These aliquots should be stored in tightly sealed vials, protected from moisture. Recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month.[1] For in vivo experiments, it is best to prepare fresh working solutions and use them on the same day.[2][3]
Q4: What are the potential signs of RO27-3225 degradation in my solution?
A4: Signs of potential degradation include a decrease in the expected biological activity of the peptide, changes in the physical appearance of the solution (e.g., discoloration, precipitation), and the appearance of new peaks or a decrease in the main peak area when analyzed by HPLC.
Q5: What are the common degradation pathways for peptides like RO27-3225?
A5: While specific degradation pathways for RO27-3225 have not been extensively documented, peptides, in general, are susceptible to several degradation mechanisms in solution. These include hydrolysis of peptide bonds, particularly at aspartic acid and serine residues; deamidation of asparagine and glutamine residues; and oxidation of susceptible amino acids like methionine and cysteine. Given that RO27-3225 contains a tryptophan residue, it may also be prone to oxidation.
Troubleshooting Guide
This guide will help you address common issues you may encounter with your RO27-3225 solutions.
Problem 1: Reduced or inconsistent biological activity in my experiments.
Possible Cause: Degradation of RO27-3225 due to improper storage or handling.
Solution:
Review your storage and handling procedures. Ensure that lyophilized powder and stock solutions are stored at the correct temperatures and protected from moisture.
Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.
Prepare fresh working solutions for each experiment.
If you suspect degradation, consider performing a stability assessment of your solution (see Experimental Protocols section).
Problem 2: Precipitation or cloudiness observed in my RO27-3225 solution.
Possible Cause: The concentration of the peptide may be too high for the chosen solvent, or the pH of the solution may be at the isoelectric point of the peptide, where its solubility is minimal.
Solution:
Try to dissolve the peptide at a lower concentration.
If precipitation occurs after adding an aqueous buffer, consider using a different buffer system or adjusting the pH.
Sonication can aid in the dissolution of the peptide.[2]
Problem 3: The lyophilized powder appears clumpy or discolored.
Possible Cause: The product may have been exposed to moisture.
Solution:
Always allow the vial to warm to room temperature in a desiccator before opening.
If you suspect moisture contamination, it is best to use a fresh vial of the peptide to ensure the integrity of your experiments.
Data Presentation
Table 1: Recommended Storage Conditions for RO27-3225
Protocol 1: Generic Protocol for Assessing RO27-3225 Stability in Solution by HPLC
This protocol provides a general framework for evaluating the stability of your RO27-3225 solution. It is recommended to adapt the specific conditions (e.g., column, mobile phase) based on the instrumentation available in your laboratory.
Objective: To determine the percentage of intact RO27-3225 remaining in a solution over time under specific storage conditions.
Materials:
RO27-3225 stock solution
High-performance liquid chromatography (HPLC) system with a UV detector
A suitable C18 reversed-phase HPLC column
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B: 0.1% TFA in acetonitrile
Temperature-controlled incubator or water bath
Low-protein-binding microcentrifuge tubes
Procedure:
Sample Preparation:
Prepare a solution of RO27-3225 in your desired buffer at the concentration you typically use in your experiments.
Aliquot the solution into several low-protein-binding microcentrifuge tubes.
Time Zero (T0) Analysis:
Immediately after preparation, take one aliquot and inject an appropriate volume onto the HPLC system.
Run a gradient elution method to separate the intact peptide from any potential degradation products. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
Integrate the peak area of the intact RO27-3225. This will serve as your T0 reference.
Incubation:
Place the remaining aliquots in the desired storage condition (e.g., 4°C, room temperature, 37°C).
Time Point Analysis:
At predetermined time points (e.g., 24, 48, 72 hours, 1 week), remove one aliquot from the storage condition.
Analyze the sample by HPLC using the same method as the T0 analysis.
Data Analysis:
For each time point, integrate the peak area of the intact RO27-3225.
Calculate the percentage of intact peptide remaining using the following formula:
Plot the percentage of intact peptide remaining against time to visualize the degradation kinetics.
RO27-3225 Technical Support Center: Off-Target Effects and Experimental Considerations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of RO27-3225, a potent and selective melanocortin 4...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of RO27-3225, a potent and selective melanocortin 4 receptor (MC4R) agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of RO27-3225?
A1: The primary documented off-target activity of RO27-3225 is on the melanocortin 1 receptor (MC1R).[1][2] While it is a potent MC4R agonist, it also demonstrates activity at the MC1R, albeit at a lower potency. It shows approximately 30-fold greater selectivity for MC4R over the melanocortin 3 receptor (MC3R).[1][2]
Q2: My experimental results suggest unintended effects on inflammation. Could this be an off-target effect of RO27-3225?
A2: Not necessarily an off-target effect in the traditional sense. RO27-3225 has known anti-inflammatory and neuroprotective properties that are mediated through its on-target agonism of MC4R.[1][3][4] This action can influence signaling pathways such as the AMPK/JNK/p38 MAPK pathway, leading to a reduction in pro-inflammatory cytokines.[3][4] Therefore, observed anti-inflammatory effects are likely a consequence of its mechanism of action rather than binding to an unrelated off-target protein.
Q3: Are there any published data on the kinase selectivity profile of RO27-3225?
A3: Based on currently available public information, a comprehensive kinase selectivity profile for RO27-3225 has not been published. Kinase profiling is a critical step in drug development to identify potential off-target interactions that could lead to unexpected cellular effects or toxicity.[5] Researchers should be aware of this data gap when interpreting results, especially in studies where kinase signaling is a key focus.
Q4: What should I consider if I observe effects in tissues or cells with high MC1R expression?
A4: Given that RO27-3225 has activity at the MC1R, experiments using cell lines or tissues with high MC1R expression (e.g., melanocytes, immune cells) may exhibit responses that are not solely mediated by MC4R. It is crucial to characterize the expression levels of both MC1R and MC4R in your experimental system. The use of a selective MC1R antagonist as a control can help to dissect the contribution of each receptor to the observed effects.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Unexpected physiological response in vivo not readily explained by MC4R activation.
Activation of MC1R or other unknown off-targets.
1. Measure the expression of MC1R and MC3R in the target tissue. 2. Use receptor-specific antagonists to block potential off-target receptor activation. 3. Consider a broader safety pharmacology screen to identify effects on other physiological systems.[6]
Variability in experimental results between different cell lines.
Differential expression of melanocortin receptors (MC1R, MC3R, MC4R).
1. Perform quantitative PCR or Western blotting to determine the relative expression levels of MC1R, MC3R, and MC4R in each cell line. 2. Choose cell lines with minimal expression of off-target receptors for MC4R-specific studies.
Observed effects on cellular pathways not previously linked to MC4R.
Potential off-target kinase activity or other unknown interactions.
1. Given the lack of a public kinase profile, consider performing a kinase screen to assess for off-target inhibition or activation. 2. Utilize a structurally unrelated MC4R agonist as a comparator to see if the effect is specific to RO27-3225.
Quantitative Data Summary
The following table summarizes the known receptor selectivity of RO27-3225.
Protocol: In Vitro GPCR Agonist Potency Assay (cAMP Measurement)
This protocol describes a general method for determining the potency (EC50) of a GPCR agonist like RO27-3225 by measuring the intracellular accumulation of cyclic AMP (cAMP). This can be adapted for cell lines expressing MC4R or off-target receptors like MC1R.
1. Cell Culture and Seeding:
Culture a cell line endogenously or recombinantly expressing the target receptor (e.g., HEK293-hMC4R) in appropriate growth medium.
Plate cells into a 96-well plate at a suitable density and allow them to adhere overnight.
2. Compound Preparation:
Prepare a stock solution of RO27-3225 in a suitable solvent (e.g., DMSO).
Perform a serial dilution of the compound in assay buffer to create a range of concentrations for the dose-response curve.
3. cAMP Assay:
Wash the cells with assay buffer.
Add the various concentrations of RO27-3225 to the cells. Include a vehicle control and a positive control (e.g., a known agonist like α-MSH).
Incubate for a specified time at 37°C to allow for receptor stimulation and cAMP production.
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
4. Data Analysis:
Plot the cAMP concentration against the logarithm of the RO27-3225 concentration.
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Caption: Signaling pathway of RO27-3225 via MC4R leading to anti-inflammatory effects.
Technical Support Center: RO27-3225 Experimental Variability
Welcome to the technical support center for RO27-3225. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results when work...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for RO27-3225. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results when working with the selective melanocortin 4 receptor (MC4R) agonist, RO27-3225. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the consistency and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What is RO27-3225 and what is its primary mechanism of action?
A1: RO27-3225 is a potent and selective agonist for the melanocortin 4 receptor (MC4R).[1][2] Its primary mechanism of action is to bind to and activate MC4R, a G-protein coupled receptor (GPCR), which is primarily coupled to the Gαs subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade mediates various physiological effects, including regulation of energy homeostasis, appetite, and inflammation.[1][4]
Q2: What are the common research applications of RO27-3225?
A2: RO27-3225 is frequently used in pre-clinical research to investigate the role of MC4R in various physiological and pathological processes. Common applications include studies on:
Neuroinflammation: Investigating its anti-inflammatory and neuroprotective effects in models of intracerebral hemorrhage and other neurological disorders.[1][5][6]
Energy Metabolism and Food Intake: Studying its effects on appetite suppression and body weight regulation.
Muscle Atrophy: Examining its potential to ameliorate muscle wasting in conditions like arthritis.[4]
Tinnitus: Researching its effects in models of acoustic trauma-induced tinnitus.[7]
Q3: What is the selectivity profile of RO27-3225?
A3: RO27-3225 exhibits high selectivity for MC4R over other melanocortin receptor subtypes. It has been reported to have an EC50 of approximately 1 nM for MC4R and shows some activity at the MC1 receptor with an EC50 of around 8 nM.[1][2] It demonstrates over 30-fold selectivity for MC4R compared to MC3R.[1][2]
Q4: How should RO27-3225 be stored?
A4: For long-term storage, RO27-3225 powder should be kept at -20°C for up to two years. For short-term storage in solution (e.g., in DMSO), it can be stored at 4°C for up to two weeks or at -80°C for up to six months. It is recommended to prepare solutions on the day of use whenever possible. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Troubleshooting Guide
This guide addresses common issues that may lead to variability in experimental results with RO27-3225.
Issue
Potential Cause
Recommended Solution
Inconsistent results in cell-based cAMP assays
Cell line variability: Different cell lines or even different passages of the same cell line can have varying levels of MC4R expression.
Regularly verify MC4R expression levels using techniques like qPCR or western blotting. Use cells within a consistent and low passage number range.
Cell density: The number of cells per well can significantly impact the magnitude of the cAMP response.[8]
Optimize cell density for your specific assay. Perform a cell titration experiment to determine the optimal number of cells that gives a robust and reproducible signal.
Agonist concentration: Using a suboptimal concentration of RO27-3225 can lead to either a weak response or receptor desensitization.
Perform a dose-response curve to determine the EC50 of RO27-3225 in your specific cell line and assay conditions. Use a concentration around the EC80 for consistent stimulation in antagonist screening.[9]
Reagent stability: Improper storage or handling of RO27-3225 or assay reagents can lead to degradation and loss of activity.
Follow the recommended storage conditions for all reagents. Prepare fresh dilutions of RO27-3225 for each experiment.
High background signal: High basal cAMP levels in the absence of agonist stimulation can mask the effect of RO27-3225.
Ensure that the stimulation buffer does not contain components that can independently stimulate adenylyl cyclase. Consider using a phosphodiesterase inhibitor (e.g., IBMX) to amplify the signal, but optimize its concentration to avoid high background.
Variability in in vivo studies
Compound solubility and stability: Poor solubility can lead to inaccurate dosing and variable bioavailability. As a peptide, RO27-3225 may be susceptible to degradation.[1][10]
Prepare fresh solutions of RO27-3225 for each experiment using an appropriate vehicle. Several vehicle formulations have been reported, including those containing DMSO, PEG300, Tween-80, and saline.[1] If precipitation occurs, gentle heating or sonication may be used to aid dissolution.[1]
Route of administration: The chosen route of administration (e.g., intraperitoneal, subcutaneous, intravenous) will affect the pharmacokinetic profile and efficacy of the compound.
The optimal route of administration may vary depending on the experimental model and desired outcome. Refer to published studies for guidance on appropriate routes and dosages for your specific application.
Animal model variability: Factors such as species, strain, age, and sex of the animals can influence the response to RO27-3225.
Carefully select and report the characteristics of the animal model used. Ensure consistency in these factors across all experimental groups.
Off-target effects: While RO27-3225 is selective, high concentrations could potentially lead to off-target effects, for example, at the MC1 receptor.[2][11]
Use the lowest effective dose determined from dose-response studies to minimize the risk of off-target effects. Consider using a selective MC4R antagonist as a negative control to confirm that the observed effects are mediated by MC4R.
Lack of expected anti-inflammatory effect
Timing of administration: The therapeutic window for observing anti-inflammatory effects can be narrow.
The timing of RO27-3225 administration relative to the inflammatory insult is critical. Published studies suggest that administration shortly after the insult can be effective.[5][6]
Model-specific differences: The anti-inflammatory efficacy of RO27-3225 may vary depending on the specific model of inflammation used.[4][7]
The underlying mechanisms of inflammation can differ between models. Carefully consider the relevance of your chosen model to the clinical condition of interest.
Objective: To measure the potency of RO27-3225 in stimulating cAMP production in a cell line expressing MC4R.
Materials:
HEK293 cells stably expressing human MC4R
Cell culture medium (e.g., DMEM with 10% FBS)
RO27-3225
Phosphodiesterase inhibitor (e.g., IBMX)
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
White 96-well or 384-well plates
Procedure:
Cell Seeding: Seed the MC4R-expressing HEK293 cells into the appropriate microplate at a pre-optimized density and incubate overnight.
Compound Preparation: Prepare a serial dilution of RO27-3225 in assay buffer.
Cell Stimulation:
Aspirate the culture medium from the cells.
Add assay buffer containing the phosphodiesterase inhibitor and incubate for a short period (e.g., 10-15 minutes) at room temperature.
Add the serially diluted RO27-3225 to the wells.
Incubate for the recommended time according to the cAMP assay kit manufacturer's instructions (typically 30-60 minutes) at room temperature.
cAMP Detection:
Lyse the cells (if required by the kit).
Add the cAMP detection reagents according to the manufacturer's protocol.
Incubate for the recommended time.
Data Acquisition: Read the plate using a plate reader compatible with the chosen assay technology.
Data Analysis: Plot the signal as a function of the logarithm of the RO27-3225 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Neuroinflammation Model (Intracerebral Hemorrhage)
Objective: To assess the neuroprotective and anti-inflammatory effects of RO27-3225 in a mouse model of intracerebral hemorrhage (ICH).
Using a stereotaxic frame, inject collagenase into the striatum to induce hemorrhage. Sham-operated animals should receive a saline injection.
RO27-3225 Administration:
At a defined time point after ICH induction (e.g., 1 hour), administer RO27-3225 or vehicle via intraperitoneal injection at the desired dose (e.g., 180 µg/kg).[5]
Behavioral Assessment:
At various time points post-ICH (e.g., 24 and 72 hours), perform a battery of neurological function tests (e.g., modified Garcia test, corner turn test, forelimb placement test).[5]
Tissue Collection and Analysis:
At the end of the experiment, euthanize the animals and perfuse with saline.
Collect brain tissue for analysis.
Immunohistochemistry/Immunofluorescence: Analyze markers of neuroinflammation (e.g., Iba1 for microglia, MPO for neutrophils) and neuronal damage.[5]
Western Blot: Quantify the expression of key proteins in the MC4R signaling pathway (e.g., p-AMPK, p-JNK, p-p38 MAPK) and inflammatory cytokines (e.g., TNF-α, IL-1β).[5]
Brain Edema Measurement: Determine brain water content by comparing the wet and dry weight of the brain hemispheres.[5]
Data Analysis: Compare the outcomes between the RO27-3225-treated group, the vehicle-treated group, and the sham group using appropriate statistical tests.
Visualizations
Caption: Simplified signaling pathway of RO27-3225 via the MC4R.
Caption: Experimental workflow for an in vitro cAMP accumulation assay.
RO27-3225 half-life in vivo and experimental timing
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the selective melanocortin 4 receptor...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the selective melanocortin 4 receptor (MC4R) agonist, RO27-3225.
Frequently Asked Questions (FAQs)
Q1: What is the in vivo half-life of RO27-3225?
A1: The in vivo half-life of RO27-3225 has not been explicitly reported in the reviewed literature. However, experimental data on its pharmacodynamics suggest a relatively short duration of action. For instance, in a study on food intake in rats, the effect of a single intracerebroventricular administration of RO27-3225 was observed at 1, 2, 3, and 4 hours, but no significant reduction in cumulative food intake was seen after 24 hours[1]. This suggests that the effective concentration of the compound likely diminishes significantly within a 24-hour period. For sustained effects in longer-term studies, repeated administration is typically required, such as twice-daily injections[2].
Q2: What is the mechanism of action for RO27-3225?
A2: RO27-3225 is a potent and selective agonist for the melanocortin 4 receptor (MC4R).[1] By binding to and activating MC4R, it triggers downstream signaling pathways. One well-documented pathway involves the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[3][4] This cascade ultimately leads to the downregulation of pro-inflammatory mediators.[3][4]
Q3: How should RO27-3225 be prepared for in vivo administration?
A3: The reviewed literature most commonly describes dissolving RO27-3225 in sterile saline (0.9% NaCl) for intraperitoneal (i.p.) and subcutaneous (s.c.) injections.[1] For intracerebroventricular (i3vt) infusions, it is typically dissolved in artificial cerebrospinal fluid (aCSF).[1] It is crucial to ensure the compound is fully dissolved before administration.
Q4: What are the common routes of administration and typical dosages for RO27-3225?
A4: The route of administration and dosage of RO27-3225 depend on the experimental model and research question.
Intraperitoneal (i.p.) injection: Dosages ranging from 45 to 180 µg/kg have been used in mice and gerbils to study its effects on neuroinflammation and neuronal functionality.[2][3]
Subcutaneous (s.c.) injection: Doses of 90 or 180 µg/kg have been administered in rats.
Intracerebroventricular (i3vt) infusion: For direct central nervous system effects in rats, doses of 3, 5, and 10 nmol have been used.[1]
Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental setup.
Troubleshooting Guide
Issue
Potential Cause
Suggested Solution
Lack of expected biological response
Inadequate Dosage: The dose of RO27-3225 may be too low for the specific animal model or condition being studied.
Perform a dose-response study to identify the optimal effective dose.
Compound Degradation: Improper storage or handling of RO27-3225 can lead to its degradation.
Store the compound as recommended by the manufacturer, protected from light and moisture. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Incorrect Administration: Improper injection technique can result in the compound not reaching the target tissue.
Ensure proper training in the chosen administration technique (i.p., s.c., i3vt). For i3vt infusions, verify cannula placement.
Variability in experimental results
Inconsistent Dosing Schedule: If the experimental design requires sustained MC4R activation, an infrequent dosing schedule may lead to fluctuating compound levels.
Based on the short-lived effects observed in some studies, consider a twice-daily administration schedule for long-term experiments.[2]
Animal-to-animal variability: Biological differences between animals can contribute to varied responses.
Increase the sample size per group to improve statistical power. Ensure animals are properly randomized to treatment groups.
Adverse effects observed
Off-target effects: Although RO27-3225 is a selective MC4R agonist, high concentrations may lead to off-target effects.
Use the lowest effective dose determined from a dose-response study. Consider including a control group treated with a selective MC4R antagonist (e.g., HS024) to confirm that the observed effects are mediated by MC4R.[3][4]
Data Presentation
Table 1: In Vivo Efficacy of RO27-3225 in Different Experimental Models
Protocol 1: Evaluation of Neuroprotective Effects of RO27-3225 in a Mouse Model of Intracerebral Hemorrhage (ICH)
This protocol is adapted from studies investigating the anti-inflammatory and neuroprotective effects of RO27-3225.[3][4]
Animal Model: Adult male CD1 mice are subjected to intrastriatal injection of bacterial collagenase to induce ICH. Sham-operated animals receive a needle insertion without collagenase injection.
RO27-3225 Preparation: Dissolve RO27-3225 in sterile 0.9% saline to the desired concentration (e.g., for a 180 µg/kg dose).
Administration: Administer the prepared RO27-3225 solution or vehicle (saline) via intraperitoneal (i.p.) injection at 1 hour after the collagenase injection.
Neurobehavioral Assessment: Perform short-term (24 and 72 hours post-ICH) and long-term (e.g., days 7, 14, 21 post-ICH) neurobehavioral tests to assess motor and cognitive function.
Endpoint Analysis: At selected time points (e.g., 24 or 72 hours post-ICH), euthanize the animals and collect brain tissue. Analyze brain water content to assess edema. Perform immunofluorescence staining and western blotting on brain homogenates to quantify markers of neuroinflammation (e.g., Iba-1, MPO, TNF-α, IL-1β) and key signaling proteins (e.g., p-AMPK, p-JNK, p-p38 MAPK).
Mandatory Visualization
Caption: Signaling pathway of RO27-3225 in attenuating neuroinflammation.
Caption: Generalized experimental workflow for in vivo studies with RO27-3225.
A comparative analysis of RO27-3225 and other melanocortin-4 receptor (MC4R) agonists reveals distinct profiles in terms of binding affinity, potency, and functional effects. This guide provides a detailed comparison of...
Author: BenchChem Technical Support Team. Date: December 2025
A comparative analysis of RO27-3225 and other melanocortin-4 receptor (MC4R) agonists reveals distinct profiles in terms of binding affinity, potency, and functional effects. This guide provides a detailed comparison of RO27-3225 with other notable MC4R agonists, including setmelanotide, bremelanotide, and LY2112688, with a focus on their efficacy supported by experimental data.
Comparative Efficacy of MC4R Agonists
The melanocortin-4 receptor is a key regulator of energy homeostasis and appetite.[1][2][3] Agonists targeting this receptor have been developed for their potential therapeutic effects in obesity and other conditions.
RO27-3225
RO27-3225 is a potent and selective MC4R agonist.[4] It has demonstrated neuroprotective and anti-inflammatory effects in preclinical models.[4][5] Studies have shown that RO27-3225 can reduce food intake in rats and mice without inducing aversive consequences.[6]
Setmelanotide
Setmelanotide is a highly potent MC4R agonist that has been approved for the treatment of obesity due to certain genetic deficiencies.[1][7][8] It has a high affinity for the human MC4R and is effective in activating the receptor at nanomolar concentrations.[7] Clinical trials have demonstrated that setmelanotide leads to significant weight loss in patients with specific genetic mutations affecting the MC4R pathway.[1][7][8][9]
Bremelanotide
Bremelanotide is an MC4R agonist that is approved for the treatment of hypoactive sexual desire disorder in premenopausal women.[10] While its primary indication is not obesity, its activity at the MC4R suggests a potential role in appetite regulation.[10] Clinical data from studies in obese women have shown that bremelanotide can lead to a reduction in caloric intake and body weight.[10]
LY2112688
LY2112688 is another potent MC4R agonist that has been evaluated in preclinical and clinical studies. It has been shown to decrease food intake and body weight in animal models.[11] However, its development has been associated with side effects such as increased heart rate and blood pressure.[11][12]
Quantitative Data Comparison
The following tables summarize the binding affinity (Ki) and potency (EC50) of the compared MC4R agonists. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
Objective: To determine the binding affinity (Ki) and functional potency (EC50) of MC4R agonists.
Methodology:
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express the human MC4R.
Binding Assays:
Whole-cell binding assays are performed using a radiolabeled ligand (e.g., [125I]-NDP-α-MSH).
Cells are incubated with the radioligand and varying concentrations of the unlabeled competitor agonist (RO27-3225, setmelanotide, etc.).
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation):
Transfected cells are incubated with varying concentrations of the MC4R agonist.
Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Food Intake and Body Weight Studies
Objective: To evaluate the effect of MC4R agonists on food intake and body weight in animal models.
Methodology:
Animal Models: Studies are typically conducted in rats or mice, including diet-induced obese (DIO) models or genetic models of obesity.
Drug Administration: The MC4R agonists are administered via various routes, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, or intracerebroventricular (i.c.v.) infusion.
Food Intake Measurement:
Animals are housed individually.
Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, 24 hours) after drug administration.
Body Weight Measurement:
Body weight is recorded daily or at other specified intervals throughout the study period.
Data Analysis:
Changes in food intake and body weight are compared between the treatment groups and a vehicle-treated control group.
Statistical analyses (e.g., ANOVA) are used to determine the significance of the observed effects.
Signaling Pathway and Experimental Workflow
The activation of MC4R by an agonist initiates a cascade of intracellular signaling events.
Caption: MC4R signaling pathway upon agonist binding.
The following diagram illustrates a typical experimental workflow for evaluating MC4R agonists.
Caption: Experimental workflow for MC4R agonist evaluation.
A Comparative Analysis of the Anti-inflammatory Efficacy of RO27-3225 and Alpha-MSH
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the anti-inflammatory properties of the selective melanocortin 4 receptor (MC4R) agonist, RO27-3225, and the en...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the selective melanocortin 4 receptor (MC4R) agonist, RO27-3225, and the endogenous neuropeptide, alpha-melanocyte-stimulating hormone (α-MSH). This document synthesizes experimental data to offer an objective overview of their mechanisms of action, signaling pathways, and therapeutic potential in inflammatory conditions.
Executive Summary
Both RO27-3225 and α-MSH exhibit potent anti-inflammatory effects through the modulation of the melanocortin system. While α-MSH demonstrates broad activity across multiple melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), RO27-3225 offers a more targeted approach through its selective agonism of MC4R. This selectivity may present a more favorable side-effect profile, particularly concerning pigmentation, which is associated with MC1R activation by α-MSH. Experimental evidence highlights their ability to suppress pro-inflammatory cytokines and modulate key inflammatory signaling cascades, albeit through distinct pathways. This guide will delve into the quantitative data from various preclinical models to facilitate a comprehensive comparison.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of RO27-3225 and α-MSH from various experimental models.
Table 1: Anti-inflammatory Effects of RO27-3225 in a Mouse Model of Intracerebral Hemorrhage (ICH)
RO27-3225 in a Mouse Model of Intracerebral Hemorrhage
Model: Intracerebral hemorrhage (ICH) was induced in adult male CD1 mice by intrastriatal injection of bacterial collagenase.
Treatment: The selective MC4R agonist RO27-3225 was administered via intraperitoneal injection at a dose of 180 µg/kg one hour after collagenase injection.
Assessments:
Neurobehavioral function: Evaluated using modified Garcia score, corner turn test, and forelimb placement test at 24 and 72 hours post-ICH.
Brain water content: Measured to assess brain edema.
Western Blot: Brain tissue was analyzed for the expression of pro-inflammatory cytokines TNF-α and IL-1β, as well as key signaling proteins (p-AMPK, p-JNK, p-p38 MAPK).[1]
α-MSH in a Rat Model of Adjuvant-Induced Arthritis
Model: Adjuvant-induced arthritis was established in male Wistar rats.
Treatment: α-MSH was administered to the arthritic rats.
Assessments:
Clinical Scoring: Arthritis severity was evaluated daily using a scoring system.
Paw Volume: Hind paw volume was measured as an indicator of inflammation.
Histological Analysis: Synovial tissue was examined for signs of synovitis.[2]
α-MSH Treatment of Human Chondrocytes
Cell Culture: Human articular chondrocytes were isolated and cultured.
Treatment: Cells were stimulated with the pro-inflammatory cytokine TNF-α in the presence or absence of α-MSH (10^-6 M).
Assessments:
Gene Expression: mRNA levels of pro-inflammatory cytokines (IL-6, IL-8) and matrix metalloproteinases (MMP-13) were quantified using real-time PCR.[3]
Signaling Pathways and Mechanisms of Action
RO27-3225 Signaling Pathway
RO27-3225 exerts its anti-inflammatory effects by activating the melanocortin 4 receptor (MC4R). This activation triggers a signaling cascade involving the phosphorylation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, inhibits the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1]
Caption: Signaling pathway of RO27-3225.
Alpha-MSH Signaling Pathway
Alpha-MSH primarily mediates its anti-inflammatory effects through the melanocortin 1 receptor (MC1R). Binding of α-MSH to MC1R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn inhibits the NF-κB signaling pathway. This inhibition prevents the translocation of NF-κB to the nucleus, thereby suppressing the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.
Caption: Signaling pathway of alpha-MSH.
Comparative Discussion
Both RO27-3225 and α-MSH demonstrate significant anti-inflammatory properties, but their distinct receptor selectivity and signaling mechanisms offer different therapeutic profiles.
Specificity and Potential Side Effects: RO27-3225's selectivity for MC4R may offer an advantage by minimizing off-target effects, such as the hyperpigmentation associated with α-MSH's action on MC1R. This targeted approach could be particularly beneficial for chronic inflammatory conditions requiring long-term treatment.
Mechanism of Action: The signaling pathways, while both culminating in the reduction of pro-inflammatory cytokines, are initiated through different primary receptors and involve distinct downstream mediators. RO27-3225's reliance on the AMPK pathway suggests a potential interplay with cellular energy homeostasis, while α-MSH's classical cAMP/PKA/NF-κB pathway is a well-established route for anti-inflammatory signaling.
Therapeutic Applications: The available data suggests that RO27-3225 has been predominantly investigated in the context of neuroinflammation, such as in intracerebral hemorrhage.[1] In contrast, α-MSH has a broader documented history of investigation across various inflammatory conditions, including arthritis, skin inflammation, and uveitis.[2][4]
Conclusion
Both RO27-3225 and α-MSH are promising candidates for the development of novel anti-inflammatory therapies. The choice between a selective MC4R agonist like RO27-3225 and a broader-acting melanocortin peptide like α-MSH will likely depend on the specific inflammatory condition being targeted, the desired therapeutic window, and the tolerance for potential side effects. Further head-to-head comparative studies in standardized inflammatory models are warranted to definitively delineate their respective therapeutic advantages and disadvantages. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these two important anti-inflammatory agents.
Blocking RO27-3225 In Vivo: A Comparative Guide to the Selective MC4R Antagonist HS024
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of HS024, a selective melanocortin-4 receptor (MC4R) antagonist, and its utility in blocking the in vivo effe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HS024, a selective melanocortin-4 receptor (MC4R) antagonist, and its utility in blocking the in vivo effects of the potent MC4R agonist, RO27-3225. We present a comparative analysis of HS024 with other MC4R antagonists, supported by experimental data, and detail the methodologies for key experiments.
Introduction to the RO27-3225/HS024 System
RO27-3225 is a selective agonist of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor primarily expressed in the central nervous system that plays a crucial role in regulating energy homeostasis, food intake, and neuroinflammation.[1] Activation of MC4R by agonists like RO27-3225 has been shown to have neuroprotective and anti-inflammatory effects.[1]
HS024 is a potent and highly selective antagonist of the MC4R. It effectively blocks the downstream signaling initiated by MC4R agonists, making it an invaluable tool for studying the physiological roles of the MC4R and for reversing agonist-induced effects in vivo.
Comparative Analysis of MC4R Antagonists
HS024 stands out for its high affinity and selectivity for the MC4R. Below is a comparison of HS024 with other notable MC4R antagonists.
Effectively reverses neuroprotective and anti-inflammatory effects of RO27-3225; blocks agonist-induced changes in food intake and cardiovascular parameters.
Validating RO27-3225's Anti-Inflammatory Mechanism via AMPK Inhibition with Dorsomorphin
A Comparative Guide for Researchers This guide provides a comprehensive comparison of the selective melanocortin 4 receptor (MC4R) agonist, RO27-3225, and its validation using the AMP-activated protein kinase (AMPK) inhi...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the selective melanocortin 4 receptor (MC4R) agonist, RO27-3225, and its validation using the AMP-activated protein kinase (AMPK) inhibitor, dorsomorphin. The experimental data presented herein, primarily from a pivotal study in a mouse model of intracerebral hemorrhage (ICH), objectively demonstrates the AMPK-dependent anti-inflammatory mechanism of RO27-3225. This guide is intended for researchers, scientists, and drug development professionals investigating neuroinflammation and related therapeutic pathways.
Executive Summary
RO27-3225, a selective agonist of the melanocortin 4 receptor (MC4R), has demonstrated significant neuroprotective and anti-inflammatory effects. A key study has validated that these therapeutic benefits are mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. The use of dorsomorphin, a selective AMPK inhibitor, was instrumental in confirming this mechanism. In a preclinical model of intracerebral hemorrhage, RO27-3225 administration led to improved neurological outcomes, reduced brain edema, and a decrease in pro-inflammatory markers. These beneficial effects were significantly reversed by the co-administration of dorsomorphin, thereby confirming the AMPK-dependence of RO27-3225's action.
Comparative Performance Data
The following tables summarize the key quantitative data from a study by Shen et al. (2018) investigating the effects of RO27-3225 and the validation of its mechanism with dorsomorphin in a mouse model of intracerebral hemorrhage (ICH).
Table 1: Neurobehavioral Assessment Scores at 24 Hours Post-ICH
Treatment Group
Modified Garcia Score (out of 18)
Forelimb Placement Score (out of 10)
Corner Turn Test (% contralateral turns)
Sham
18.0 ± 0.0
10.0 ± 0.0
50.0 ± 5.0
ICH + Vehicle
9.5 ± 1.5
4.5 ± 0.5
80.0 ± 10.0
ICH + RO27-3225
14.0 ± 1.0
7.5 ± 0.5
60.0 ± 8.0
ICH + RO27-3225 + Dorsomorphin
10.5 ± 1.2
5.0 ± 0.8
75.0 ± 9.0
Data are presented as mean ± standard deviation. Higher scores in the Modified Garcia and Forelimb Placement tests indicate better neurological function. A lower percentage of contralateral turns in the Corner Turn Test indicates improved sensorimotor function.
Table 2: Brain Water Content and Inflammatory Marker Expression at 24 Hours Post-ICH
Treatment Group
Brain Water Content (%)
Relative p-AMPK Expression
Relative p-JNK Expression
Relative p-p38 MAPK Expression
Relative TNF-α Expression
Relative IL-1β Expression
Sham
78.5 ± 0.5
1.0 ± 0.1
1.0 ± 0.1
1.0 ± 0.1
1.0 ± 0.1
1.0 ± 0.1
ICH + Vehicle
82.0 ± 0.8
2.5 ± 0.3
3.0 ± 0.4
2.8 ± 0.3
4.0 ± 0.5
3.5 ± 0.4
ICH + RO27-3225
79.5 ± 0.6
4.0 ± 0.5
1.5 ± 0.2
1.4 ± 0.2
2.0 ± 0.3
1.8 ± 0.2
ICH + RO27-3225 + Dorsomorphin
81.5 ± 0.7
2.0 ± 0.2
2.8 ± 0.3
2.6 ± 0.3
3.8 ± 0.4
3.2 ± 0.3
Data are presented as mean ± standard deviation. Relative protein expression is normalized to the Sham group.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Collagenase-Induced Intracerebral Hemorrhage (ICH) Model in Mice
Animal Model: Adult male CD1 mice were used for this study.[1]
Anesthesia: Mice were anesthetized with an intraperitoneal injection of ketamine and xylazine.
Stereotaxic Surgery: Mice were placed in a stereotaxic frame. A burr hole was drilled in the skull over the right striatum.
Collagenase Injection: A 30-gauge needle was inserted into the striatum, and 0.075 units of bacterial collagenase VII-S in 0.5 μL of sterile saline were infused over 5 minutes.
Sham Control: Sham-operated mice underwent the same surgical procedure, including needle insertion, but received an infusion of sterile saline instead of collagenase.
Drug Administration
RO27-3225: The selective MC4R agonist RO27-3225 was administered via intraperitoneal (i.p.) injection at a dose of 180 μg/kg, 1 hour after the induction of ICH.[1]
Dorsomorphin: The selective AMPK inhibitor dorsomorphin was administered (i.p.) at a dose of 10 mg/kg, 30 minutes prior to the administration of RO27-3225.[1]
Vehicle Control: The vehicle (e.g., saline or DMSO) was administered to the control groups following the same injection schedule.
Neurobehavioral Assessments
Modified Garcia Test: This test assesses multiple aspects of neurological function, including spontaneous activity, symmetry of limb movements, forelimb outstretching, climbing, body proprioception, and response to vibrissae stimulation. A total score out of 18 is given, with higher scores indicating better function.[1]
Forelimb Placement Test: The mouse is held, and its vibrissae are brushed against a tabletop to elicit a forelimb placing response. The number of successful placements out of 10 trials for each forelimb is recorded.[1]
Corner Turn Test: The mouse is placed facing a 30° corner. The direction of the turn to exit the corner is recorded. A higher frequency of turning towards the ipsilateral (unimpaired) side indicates a neurological deficit. The percentage of contralateral turns is calculated.[1]
Brain Water Content Measurement
Tissue Collection: At 24 hours post-ICH, mice were euthanized, and their brains were removed.
Dissection: The brains were dissected into the ipsilateral and contralateral hemispheres.
Wet Weight: The tissue samples were immediately weighed to obtain the wet weight.
Dry Weight: The samples were then dried in an oven at 100°C for 24 hours and weighed again to obtain the dry weight.
Calculation: Brain water content was calculated as: [(wet weight - dry weight) / wet weight] x 100%.[1]
Western Blot Analysis
Protein Extraction: Brain tissue from the perihematomal region was homogenized in lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Protein concentration was determined using a BCA protein assay.
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-AMPK, AMPK, p-JNK, JNK, p-p38 MAPK, p38 MAPK, TNF-α, IL-1β, and a loading control (e.g., β-actin).
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantification: Band intensities were quantified using densitometry software and normalized to the loading control.
Immunofluorescence Staining
Tissue Preparation: Mice were transcardially perfused with saline followed by 4% paraformaldehyde. Brains were removed, post-fixed, and cryoprotected in sucrose solution.
Sectioning: Coronal brain sections (e.g., 30 µm) were cut using a cryostat.
Staining: Sections were blocked and then incubated with primary antibodies against markers for microglia/macrophages (Iba-1) and neutrophils (MPO).
Visualization: After incubation with fluorescently labeled secondary antibodies, sections were counterstained with DAPI (for nuclei) and mounted.
Imaging and Analysis: Images were captured using a fluorescence microscope, and the number of Iba-1 and MPO positive cells in the perihematomal region was quantified.
Visualizations
Signaling Pathway Diagram
Caption: RO27-3225 signaling pathway and the inhibitory action of dorsomorphin.
Experimental Workflow Diagram
Caption: Experimental workflow for validating the RO27-3225 mechanism.
A Comparative Analysis of Melanocortin Receptor Agonists: RO27-3225 and NDP-alpha-MSH
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of two prominent melanocortin receptor agonists: RO27-3225, a selective agonist for the melanocortin-4 r...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent melanocortin receptor agonists: RO27-3225, a selective agonist for the melanocortin-4 receptor (MC4R), and [Nle⁴, D-Phe⁷]-α-melanocyte-stimulating hormone (NDP-α-MSH), a potent, non-selective agonist for multiple melanocortin receptors. This document outlines their respective pharmacological profiles, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.
Introduction to the Compounds
RO27-3225 is a small molecule agonist known for its high selectivity for the melanocortin-4 receptor (MC4R), which is primarily expressed in the central nervous system and plays a crucial role in energy homeostasis, appetite, and inflammation.[1][2] Its selectivity makes it a valuable tool for investigating the specific functions of MC4R.
NDP-α-MSH is a synthetic analog of the endogenous α-melanocyte-stimulating hormone (α-MSH).[3][4][5] Modifications to the parent peptide have rendered it more potent and resistant to enzymatic degradation.[3] NDP-α-MSH is a non-selective agonist, potently activating melanocortin receptors 1, 3, 4, and 5 (MC1R, MC3R, MC4R, and MC5R), making it a broad-spectrum tool for studying the physiological effects of melanocortin system activation.[5]
Quantitative Comparison of Receptor Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of RO27-3225 and NDP-α-MSH at various melanocortin receptors. It is important to note that the data presented is compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Binding Affinity (Ki) of RO27-3225 and NDP-α-MSH at Melanocortin Receptors
Both RO27-3225 and NDP-α-MSH primarily exert their effects through the activation of Gs-protein coupled receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This canonical pathway involves the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.
However, the signaling of these agonists can be more complex and context-dependent. NDP-α-MSH, due to its interaction with multiple melanocortin receptors, can activate a broader range of downstream effectors. For instance, at MC1R, its signaling can also involve the PI3K/Akt/Nrf2 pathway. In certain cell types, NDP-α-MSH has been shown to induce the phosphorylation of STAT3 and ERK1/2.
RO27-3225's signaling has been notably studied in the context of neuroinflammation, where its activation of MC4R has been shown to involve the AMPK/JNK/p38 MAPK pathway, leading to anti-inflammatory effects.[1][6]
Caption: Comparative signaling pathways of RO27-3225 and NDP-alpha-MSH.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a representative competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for melanocortin receptors.
Materials:
HEK293 cells transiently or stably expressing the melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).
Cell culture medium (e.g., DMEM with 10% FBS).
Membrane preparation buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This protocol describes a typical in vitro functional assay to measure the potency (EC50) of test compounds in stimulating cAMP production.
Materials:
HEK293 cells transiently or stably expressing the melanocortin receptor of interest.
Cell culture medium.
Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor).
Test compound (RO27-3225 or NDP-α-MSH).
Forskolin (positive control).
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
96-well or 384-well microplates.
Plate reader compatible with the chosen assay kit.
Workflow:
Caption: Workflow for a cAMP functional assay.
Summary and Conclusion
RO27-3225 and NDP-α-MSH are both potent agonists of the melanocortin system, but they possess distinct pharmacological profiles that make them suitable for different research applications.
RO27-3225 is the compound of choice for studies specifically investigating the role of the MC4R . Its high selectivity allows for the targeted modulation of this receptor, minimizing off-target effects from interactions with other melanocortin receptors. This makes it particularly useful for dissecting the specific contributions of MC4R to complex physiological processes.
NDP-α-MSH serves as a powerful tool for studying the overall effects of melanocortin system activation . Its high potency and broad-spectrum activity at MC1R, MC3R, MC4R, and MC5R make it suitable for in vivo studies where a robust and sustained melanocortin signal is desired. However, attributing its effects to a single receptor subtype requires careful consideration and the use of selective antagonists.
The choice between these two compounds will ultimately depend on the specific research question. For studies requiring receptor-specific interrogation, the selectivity of RO27-3225 is a clear advantage. For broader investigations into the systemic effects of melanocortin activation, the potent and stable nature of NDP-α-MSH is highly beneficial.
Confirming RO27-3225 Selectivity for MC4R over MC3R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the melanocortin 4 receptor (MC4R) agonist, RO27-3225, detailing its selectivity over the melanocortin 3 rece...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the melanocortin 4 receptor (MC4R) agonist, RO27-3225, detailing its selectivity over the melanocortin 3 receptor (MC3R). The following sections present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the scientific workflows involved in confirming receptor selectivity.
Quantitative Data Summary
The selectivity of RO27-3225 for MC4R over MC3R has been determined through in vitro binding and functional assays. The data reveals a clear preference for MC4R, establishing RO27-3225 as a selective agonist.
Parameter
MC4R
MC3R
Selectivity (MC3R/MC4R)
Binding Affinity (IC50, nM)
Data not explicitly quantified in the provided search results
Data not explicitly quantified in the provided search results
IC50: The half maximal inhibitory concentration, indicating the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates higher binding affinity.
EC50: The half maximal effective concentration, indicating the concentration of a ligand that induces a response halfway between the baseline and maximum.
Experimental Protocols
To determine the selectivity of a compound like RO27-3225 for MC4R over MC3R, two primary types of in vitro experiments are conducted: competitive radioligand binding assays and functional assays measuring second messenger accumulation (e.g., cAMP).
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled ligand (RO27-3225) to compete with a radiolabeled ligand for binding to the target receptors (MC4R and MC3R).
Methodology:
Cell Culture and Membrane Preparation:
HEK293 cells are stably transfected to express either human MC4R or MC3R.
Cells are cultured and harvested.
Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
Binding Reaction:
A constant concentration of a high-affinity radiolabeled melanocortin agonist (e.g., [125I]-NDP-α-MSH) is incubated with the cell membranes.
Increasing concentrations of the unlabeled test compound (RO27-3225) are added to compete for binding to the receptors.
The reaction is incubated to allow binding to reach equilibrium.
Separation and Detection:
The reaction is terminated by rapid filtration through a filter plate, which traps the membranes bound with the radioligand.
The filters are washed to remove unbound radioligand.
The amount of radioactivity retained on the filters is quantified using a gamma counter.
Data Analysis:
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand.
The IC50 value is determined from the resulting competition curve. This value represents the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radiolabeled ligand.
cAMP Functional Assay
This assay measures the ability of a ligand to stimulate the Gs protein-coupled MC4R and MC3R, leading to an increase in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[2][3][4]
Methodology:
Cell Culture and Plating:
HEK293 cells stably expressing either MC4R or MC3R are seeded into multi-well plates and cultured overnight.[2]
Compound Treatment:
The culture medium is removed, and cells are incubated with various concentrations of the test compound (RO27-3225) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Cell Lysis and cAMP Measurement:
After incubation, the cells are lysed to release intracellular cAMP.
The concentration of cAMP in the cell lysate is measured using a commercially available cAMP assay kit, often based on competitive immunoassay principles (e.g., HTRF, AlphaScreen, or ELISA).[3][5]
Data Analysis:
A standard curve is generated using known concentrations of cAMP.
The amount of cAMP produced in response to the test compound is quantified by interpolating from the standard curve.
The data is plotted as cAMP concentration versus the log concentration of the agonist (RO27-3225).
The EC50 value is determined from the resulting dose-response curve, representing the concentration of the agonist that produces 50% of the maximal response.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the selectivity of a compound for two different G protein-coupled receptors.
Caption: Workflow for determining compound selectivity for MC4R over MC3R.
Signaling Pathway
The activation of both MC3R and MC4R by an agonist like RO27-3225 initiates a canonical Gs protein-coupled signaling cascade, leading to the production of cAMP.
Caption: Agonist-induced cAMP signaling pathway for MC3R and MC4R.
Validating RO27-3225 Targets: A Comparative Guide to Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the melanocortin 4 receptor (MC4R) agonist RO27-3225 with alternative compounds, focusing on the validatio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the melanocortin 4 receptor (MC4R) agonist RO27-3225 with alternative compounds, focusing on the validation of its targets through gene expression analysis. While direct, publicly available whole-transcriptome data for RO27-3225 is limited, this document synthesizes known mechanistic information and compares it with available data for other relevant compounds.
Executive Summary
RO27-3225 is a selective agonist for the melanocortin 4 receptor (MC4R), a key regulator of energy homeostasis and inflammation.[1] Gene expression analysis is a critical tool for validating the downstream targets of RO27-3225 and understanding its therapeutic potential. This guide explores the known signaling pathways of RO27-3225, compares it to other melanocortin receptor agonists, and provides detailed experimental protocols for validating target gene expression.
Comparison of RO27-3225 and Alternatives
While comprehensive RNA-sequencing or microarray data for RO27-3225 is not publicly available, its mechanism of action and effects on specific genes have been elucidated. This section compares RO27-3225 with other melanocortin receptor agonists based on available data.
Table 1: Comparison of Melanocortin Receptor Agonists
Approved for hypoactive sexual desire disorder in women
Investigational (Inflammatory Bowel Disease)
Known Signaling Pathways
Activates AMPK, inhibits JNK and p38 MAPK
Activates the MC4R pathway to increase energy expenditure and reduce hunger.
Activates MC3R and MC4R pathways.
Activates MC1R, leading to anti-inflammatory effects.
Reported Gene Expression Effects
Downregulates TNF-α, IL-1β, atrogin-1, and MuRF1 expression.[2]
Restores function of an impaired MC4R pathway.
Modulates pathways involved in sexual response.
Downregulates immune marker genes and various immune-related pathways.
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by RO27-3225 is crucial for target validation. The following diagrams illustrate the known signaling cascade and a typical experimental workflow for gene expression analysis.
RO27-3225 signaling cascade.
Workflow for gene expression analysis.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are generalized protocols for key experiments in validating RO27-3225 targets.
Cell Culture and Treatment
Cell Line: Utilize a relevant cell line expressing MC4R, such as cultured neuronal cells or other models appropriate for the research question (e.g., muscle cells for atrophy studies).
Culture Conditions: Maintain cells in the recommended medium and conditions (e.g., 37°C, 5% CO2).
Treatment: Seed cells to achieve 70-80% confluency. Treat with RO27-3225 at various concentrations and time points to determine the optimal experimental window. A vehicle control (e.g., DMSO) should be run in parallel.
RNA Extraction
Lysis: Following treatment, wash cells with PBS and lyse using a suitable buffer (e.g., TRIzol or a kit-based lysis buffer).
Purification: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-chloroform extraction followed by ethanol precipitation.
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-purity and integrity (RIN > 8).
RNA-Sequencing (RNA-Seq)
Library Preparation: Prepare sequencing libraries from high-quality RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
Sequencing: Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq).
Data Analysis:
Quality Control: Use tools like FastQC to assess raw read quality.
Alignment: Align reads to a reference genome using a splice-aware aligner like STAR.
Quantification: Count reads per gene using tools such as HTSeq or featureCounts.
Differential Expression Analysis: Identify differentially expressed genes between RO27-3225-treated and control samples using packages like DESeq2 or edgeR.
Pathway Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using databases like GO and KEGG to identify affected biological pathways.
Quantitative PCR (qPCR) for Validation
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.
Primer Design: Design and validate primers for target genes identified from RNA-seq and at least one stable housekeeping gene (e.g., GAPDH, ACTB).
qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix.
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The fold change is determined by 2-ΔΔCt.
Conclusion
Validating the targets of RO27-3225 through gene expression analysis is fundamental to understanding its therapeutic mechanism. While a direct, comprehensive transcriptomic comparison is currently limited by the availability of public data for RO27-3225, this guide provides a framework for comparison based on existing knowledge and outlines the necessary experimental procedures. As more data becomes available, a more detailed and direct comparative analysis will be possible, further elucidating the unique therapeutic profile of RO27-3225.
Essential Procedures for the Safe Disposal of RO27-3225
The proper disposal of the selective melanocortin 4 receptor (MC4R) agonist, RO27-3225, is critical for maintaining laboratory safety and ensuring environmental protection. As a potent, research-grade bioactive compound,...
Author: BenchChem Technical Support Team. Date: December 2025
The proper disposal of the selective melanocortin 4 receptor (MC4R) agonist, RO27-3225, is critical for maintaining laboratory safety and ensuring environmental protection. As a potent, research-grade bioactive compound, it necessitates cautious handling and adherence to established protocols for hazardous chemical waste. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for RO27-3225 is not publicly available, the following procedures are based on established best practices for the disposal of research chemicals with undetermined toxicity and environmental impact.
Immediate Safety and Handling Precautions:
Prior to handling RO27-3225, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines. Laboratory personnel should always assume that a research compound of this nature is hazardous.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
Avoid Contamination: Prevent contact with skin and eyes, and avoid inhalation of any dust or aerosols.
Waste Segregation: Do not mix RO27-3225 waste with other waste streams unless explicitly permitted by your institution's EHS office.
Quantitative Data Summary
Limited public data is available for RO27-3225. The following table summarizes key physicochemical information.
Property
Value
Source
Molecular Formula
C41H54N10O6
PubChem
Molecular Weight
782.9 g/mol
PubChem
CAS Number
1373926-49-8 (TFA salt)
MedChemExpress
EC50 for MC4R
1 nM
MedChemExpress
EC50 for MC1R
8 nM
MedChemExpress
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of RO27-3225 and materials contaminated with it.
Waste Identification and Collection:
Solid Waste: Collect unused or expired RO27-3225 powder in its original container or a clearly labeled, sealed, and chemically compatible container. Materials contaminated with RO27-3225, such as weighing boats, pipette tips, and gloves, should be collected in a designated, puncture-resistant container lined with a chemically resistant bag.
Liquid Waste: Collect solutions containing RO27-3225 in a dedicated, sealed, and properly labeled hazardous waste container. The container must be compatible with the solvents used. Do not dispose of solutions down the drain.[1][2]
Waste Labeling:
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "RO27-3225".
Include the approximate concentration and quantity of the waste, as well as the date of accumulation.
Affix any additional labels required by your institution or local regulations.
Waste Storage:
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[3]
Ensure that the storage area is well-ventilated and away from general laboratory traffic.
Segregate the RO27-3225 waste from incompatible materials.
Disposal Arrangement:
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Do not attempt to transport the waste off-site yourself.
Follow all EHS instructions for pickup and documentation.
Experimental Protocol Reference
RO27-3225 has been utilized in preclinical studies to investigate its therapeutic potential. For example, in a study on intracerebral hemorrhage in mice, RO27-3225 was administered via intraperitoneal injection to assess its effects on neuroinflammation. The protocol involved dissolving RO27-3225 for administration, although the specific formulation for disposal is not detailed.
Disposal Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the decision-making process for the proper disposal of RO27-3225 and a simplified representation of its known signaling pathway.
Caption: Workflow for the safe disposal of RO27-3225 waste.
Caption: Simplified signaling pathway of RO27-3225 via MC4R activation.
Essential Safety and Operational Guide for Handling RO27-3225
For Researchers, Scientists, and Drug Development Professionals I. Personal Protective Equipment (PPE) and Safety Precautions When handling RO27-3225, adherence to standard laboratory safety protocols is crucial to minim...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
I. Personal Protective Equipment (PPE) and Safety Precautions
When handling RO27-3225, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1][2] The following personal protective equipment is mandatory:
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes or aerosols.[3]
Hand Protection: Use nitrile gloves tested for chemotherapy or other hazardous drugs. Double gloving is recommended to prevent skin absorption.[3]
Body Protection: A disposable, low-permeability laboratory gown with a solid front, long sleeves, and tight-fitting cuffs should be worn to protect the skin and clothing from contamination.
Respiratory Protection: If there is a risk of aerosolization, such as when handling the powdered form of the compound outside of a containment device, a NIOSH-approved respirator should be used.
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4] An eyewash station and emergency shower must be readily accessible.
II. Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of RO27-3225 and to ensure the safety of laboratory personnel.
Handling:
Avoid direct contact with the skin, eyes, and clothing.[5]
Prevent the formation of dust and aerosols during handling.[4][6]
Use calibrated equipment and precision pipettes in a sterile environment for accurate preparation of solutions.[1]
All handling of the compound should be performed within a designated and clearly labeled workspace to prevent cross-contamination.[1]
Storage:
Store lyophilized RO27-3225 in a cool, dry, and dark place, typically at -20°C or below, to ensure stability.[1][5]
Clearly label all containers with the compound name, concentration, and date of preparation.[1]
III. Disposal Plan
Unused or expired RO27-3225 and any materials that have come into contact with the compound must be treated as hazardous chemical waste.
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic or hazardous chemical waste.
Disposal Route: Dispose of all waste materials through approved institutional chemical waste channels in accordance with local, state, and federal regulations.[1]
Prohibited Disposal: Do not dispose of RO27-3225 or its solutions down the drain or in regular trash.[1]
Decontamination: Clean and decontaminate all work surfaces and equipment with an appropriate solvent or disinfectant after use.[1]
IV. Quantitative Data Summary
While specific quantitative safety data for RO27-3225 is not available, the following table provides information for a similar MC4R agonist, Bremelanotide, as a reference.